2-Cyclopropyl-1,3-oxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-cyclopropyl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-7(10)5-3-11-6(8-5)4-1-2-4/h3-4H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAWHHUYCSZZAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649216 | |
| Record name | 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060816-04-7 | |
| Record name | 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Cyclopropyl-1,3-oxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis methods for 2-cyclopropyl-1,3-oxazole-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The information compiled herein is intended to equip researchers and professionals in the field of drug development with the necessary knowledge to effectively synthesize this compound. This document outlines a plausible and commonly employed synthetic strategy, complete with detailed experimental protocols, quantitative data, and process visualizations.
Introduction
This compound is a substituted oxazole derivative that has garnered interest within the pharmaceutical industry. Its structural motifs are often found in biologically active molecules, making it a key intermediate in the synthesis of novel therapeutic agents. While this compound is commercially available, understanding its synthesis is crucial for process optimization, cost-effective production, and the generation of novel analogs. This guide focuses on a robust and adaptable two-step synthetic pathway.
Core Synthesis Pathway
The most logical and widely applicable approach to synthesizing this compound involves a two-step process:
-
Formation of Ethyl 2-Cyclopropyl-1,3-oxazole-4-carboxylate: This initial step involves the construction of the core oxazole ring with an ester functional group at the 4-position. This is typically achieved through a cyclocondensation reaction.
-
Hydrolysis of the Ethyl Ester: The subsequent step is the saponification of the ethyl ester to yield the final carboxylic acid product.
This strategy allows for the purification of the intermediate ester, often leading to a higher purity of the final product.
Figure 1: General two-step synthesis pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental methodologies for the key steps in the synthesis of this compound. These protocols are based on established and analogous chemical transformations for similar oxazole derivatives.
Step 1: Synthesis of Ethyl 2-Cyclopropyl-1,3-oxazole-4-carboxylate
This procedure details the formation of the oxazole ring through the cyclocondensation of cyclopropanecarboxamide with a suitable C3-dicarbonyl equivalent. A common and effective method involves the use of diethyl 2-chloro-3-oxosuccinate.
Reaction Scheme:
Figure 2: Reaction scheme for the synthesis of the intermediate ethyl ester.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Cyclopropanecarboxamide | 85.10 | 10.0 | 0.851 g |
| Diethyl 2-chloro-3-oxosuccinate | 208.61 | 11.0 | 2.29 g |
| Triethylamine (TEA) | 101.19 | 22.0 | 3.05 mL |
| Acetonitrile (anhydrous) | 41.05 | - | 50 mL |
| Ethyl acetate (for extraction) | 88.11 | - | As needed |
| Saturated sodium bicarbonate solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous magnesium sulfate | 120.37 | - | As needed |
Procedure:
-
To a stirred solution of cyclopropanecarboxamide (10.0 mmol) in anhydrous acetonitrile (50 mL) is added triethylamine (22.0 mmol).
-
Diethyl 2-chloro-3-oxosuccinate (11.0 mmol) is added dropwise to the mixture at room temperature.
-
The reaction mixture is then heated to reflux (approximately 82 °C) and maintained for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed successively with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate.
Expected Yield and Characterization:
Based on analogous reactions, a yield of 60-75% can be expected. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
| Parameter | Expected Value |
| Yield | 60-75% |
| ¹H NMR (CDCl₃) | δ (ppm): 8.15 (s, 1H, oxazole-H5), 4.40 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.10-2.00 (m, 1H, cyclopropyl-CH), 1.40 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 1.15-1.05 (m, 4H, cyclopropyl-CH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): 165.2 (C=O, ester), 161.8 (C2-oxazole), 143.5 (C5-oxazole), 135.0 (C4-oxazole), 61.2 (OCH₂CH₃), 14.3 (OCH₂CH₃), 9.0 (cyclopropyl-CH₂), 7.5 (cyclopropyl-CH) |
| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₉H₁₁NO₃: 182.0766; found: 182.0761 |
Step 2: Hydrolysis of Ethyl 2-Cyclopropyl-1,3-oxazole-4-carboxylate
This final step involves the saponification of the ethyl ester to the desired carboxylic acid. This is a standard transformation that can be achieved with high efficiency.
Reaction Scheme:
Figure 3: Reaction scheme for the hydrolysis of the ethyl ester.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate | 181.19 | 5.0 | 0.906 g |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 10.0 | 0.420 g |
| Tetrahydrofuran (THF) | 72.11 | - | 20 mL |
| Water | 18.02 | - | 10 mL |
| 1 M Hydrochloric acid (HCl) | 36.46 | - | As needed |
| Ethyl acetate (for extraction) | 88.11 | - | As needed |
| Brine | - | - | As needed |
| Anhydrous sodium sulfate | 142.04 | - | As needed |
Procedure:
-
Dissolve ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate (5.0 mmol) in a mixture of THF (20 mL) and water (10 mL).
-
Add lithium hydroxide monohydrate (10.0 mmol) to the solution and stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.
Expected Yield and Characterization:
This hydrolysis reaction is typically high-yielding, often exceeding 90%. The final product should be a solid at room temperature.
| Parameter | Expected Value |
| Yield | >90% |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | δ (ppm): 13.0 (br s, 1H, COOH), 8.60 (s, 1H, oxazole-H5), 2.20-2.10 (m, 1H, cyclopropyl-CH), 1.10-1.00 (m, 4H, cyclopropyl-CH₂) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 166.0 (C=O, acid), 162.5 (C2-oxazole), 144.0 (C5-oxazole), 136.0 (C4-oxazole), 9.5 (cyclopropyl-CH₂), 8.0 (cyclopropyl-CH) |
| Mass Spec (ESI) | m/z: [M-H]⁻ calculated for C₇H₆NO₃: 152.0348; found: 152.0351 |
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the overall workflow from starting materials to the final, characterized product.
Figure 4: Experimental workflow for the synthesis and analysis of this compound.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving the formation of an ethyl ester intermediate followed by hydrolysis. The provided protocols offer a solid foundation for laboratory-scale synthesis. For process scale-up, optimization of reaction conditions, including solvent choice, temperature, and reaction time, may be necessary to maximize yield and purity while ensuring operational safety and efficiency. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of this and related heterocyclic compounds for applications in drug discovery and development.
An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopropyl-1,3-oxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid (CAS No: 1060816-04-7), a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimentally-derived data in public literature, this document outlines both the known identifiers and predicted properties of the molecule. Furthermore, it details standardized experimental protocols for the determination of its key physicochemical characteristics, including melting point, solubility, pKa, and lipophilicity (logP). A plausible synthetic route and a general workflow for its characterization are also presented to guide researchers in their investigation of this compound and its derivatives. The structural motif of a cyclopropyl group attached to an oxazole ring is found in molecules with biological activity, including modulators of the GABA-A receptor, suggesting a potential area for further investigation of this compound.
Compound Identification and Predicted Physicochemical Properties
This compound is a small molecule featuring a cyclopropyl moiety at the 2-position of an oxazole-4-carboxylic acid core. While specific experimental data is scarce, its basic properties and computationally predicted values are summarized below.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1060816-04-7[1] |
| Molecular Formula | C₇H₇NO₃[1] |
| Molecular Weight | 153.14 g/mol [1] |
| Canonical SMILES | C1CC1C2=NC(=CO2)C(=O)O |
| InChI Key | BDAWHHUYCSZZAG-UHFFFAOYSA-N |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XlogP | 0.8 | PubChem |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa | Data not available | - |
| Aqueous Solubility | Data not available | - |
Synthesis and Characterization Workflow
For novel or sparsely characterized compounds such as this compound, a systematic workflow for synthesis and characterization is essential. The following diagram illustrates a logical progression from chemical synthesis to physicochemical and biological evaluation.
References
2-Cyclopropyl-1,3-oxazole-4-carboxylic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details
Compound Name: 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid
CAS Number: 1060816-04-7[1]
Molecular Formula: C₇H₇NO₃
Molecular Weight: 153.14 g/mol [1]
This guide provides a comprehensive overview of this compound, a heterocyclic compound with significance as a key intermediate in the synthesis of pharmacologically active molecules. The oxazole scaffold is a recognized privileged structure in medicinal chemistry, known to be a component of various compounds with diverse biological activities.[2][3][4]
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1060816-04-7 | [1] |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general synthetic strategy can be inferred from established methods for preparing similar oxazole-4-carboxylic acid derivatives. A common route involves the cyclization of a β-ketoester with an amide.
A plausible synthetic pathway for this compound would likely involve two key steps:
-
Formation of the Ethyl Ester Intermediate: The synthesis would likely begin with the preparation of ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate. This could be achieved through the condensation of a cyclopropyl-containing starting material with a suitable three-carbon component that can form the oxazole ring.
-
Hydrolysis to the Carboxylic Acid: The resulting ethyl ester would then be hydrolyzed to the final carboxylic acid product. This is a standard transformation in organic synthesis, typically achieved by treating the ester with a base such as sodium hydroxide or potassium hydroxide in a suitable solvent like ethanol or methanol, followed by acidification. Microwave-assisted hydrolysis using potassium carbonate has also been reported for similar ester hydrolyses.
It is important to note that for any specific synthesis, optimization of reaction conditions, including temperature, reaction time, and choice of reagents, would be necessary to achieve a good yield and purity of the final product.
Role in Drug Discovery and Biological Significance
This compound has been identified as a key intermediate in the synthesis of novel substituted indazoles that function as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[5] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which play a fundamental role in the innate immune system.[5]
Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases. Therefore, inhibitors of IRAK4 are of significant interest for the development of new therapeutics. The use of this compound in the synthesis of these potent IRAK4 inhibitors highlights its importance as a building block in medicinal chemistry.
While the direct biological activity of this compound itself is not extensively reported, the broader class of oxazole derivatives has been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][6][7] This suggests that the this compound scaffold may have inherent potential for biological activity, although its primary current application appears to be as a synthetic intermediate.
Signaling Pathway Involvement
As an intermediate in the synthesis of IRAK4 inhibitors, this compound is indirectly linked to the IRAK4 signaling pathway. The final compounds synthesized from this intermediate are designed to target and inhibit the kinase activity of IRAK4, thereby modulating downstream inflammatory responses.
Below is a simplified representation of the IRAK4 signaling pathway, illustrating the point of intervention for the inhibitors synthesized from the subject compound.
References
- 1. scbt.com [scbt.com]
- 2. d-nb.info [d-nb.info]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmpr.in [ijmpr.in]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iajps.com [iajps.com]
A Technical Guide to the Spectroscopic Profile of 2-Cyclopropyl-1,3-oxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Properties
-
Molecular Formula: C₇H₇NO₃
-
Molecular Weight: 153.14 g/mol
-
CAS Number: 1060816-04-7[1]
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid is presented in Table 1.
Table 1: Predicted Mass Spectrometry Data [2]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 154.0499 |
| [M+Na]⁺ | 176.0318 |
| [M-H]⁻ | 152.0353 |
| [M+NH₄]⁺ | 171.0764 |
| [M+K]⁺ | 192.0057 |
| [M+H-H₂O]⁺ | 136.0398 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The expected chemical shifts for ¹H and ¹³C NMR are summarized in Tables 2 and 3, respectively. These predictions are based on the analysis of similar oxazole and cyclopropyl-containing compounds.
Table 2: Expected ¹H NMR Spectral Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Oxazole-H (C5-H) | 8.0 - 8.5 | s | - |
| Cyclopropyl-CH (methine) | 2.0 - 2.5 | m | - |
| Cyclopropyl-CH₂ (methylene) | 1.0 - 1.5 | m | - |
| Carboxylic Acid-OH | > 10.0 | br s | - |
Table 3: Expected ¹³C NMR Spectral Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | 165 - 175 |
| Oxazole C2 | 155 - 165 |
| Oxazole C4 | 135 - 145 |
| Oxazole C5 | 125 - 135 |
| Cyclopropyl-CH (methine) | 10 - 20 |
| Cyclopropyl-CH₂ (methylene) | 5 - 15 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed in Table 4.
Table 4: Expected Infrared (IR) Spectral Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H (Cyclopropyl & Aromatic) | 2900 - 3100 | Medium |
| C=O (Carboxylic Acid) | 1700 - 1750 | Strong |
| C=N (Oxazole Ring) | 1600 - 1680 | Medium |
| C=C (Oxazole Ring) | 1500 - 1600 | Medium |
| C-O (Oxazole & Carboxylic Acid) | 1000 - 1300 | Strong |
Experimental Protocols
The following section outlines a general methodology for the synthesis and spectroscopic analysis of this compound, based on established synthetic routes for similar oxazole derivatives.[3][4]
Synthesis of this compound
A plausible synthetic route involves the reaction of an activated cyclopropanecarboxylic acid derivative with an appropriate amino acid ester, followed by cyclization to form the oxazole ring and subsequent hydrolysis of the ester to yield the carboxylic acid.
Diagram 1: General Synthetic Pathway
Caption: A potential synthetic route to this compound.
-
Activation of Cyclopropanecarboxylic Acid: Cyclopropanecarboxylic acid is converted to its more reactive acid chloride by treatment with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM).
-
Amide Formation: The resulting cyclopropanecarbonyl chloride is reacted with serine methyl ester hydrochloride in the presence of a base such as pyridine or triethylamine to form the corresponding N-acyl-serine methyl ester.
-
Cyclization and Dehydration: The intermediate amide is then subjected to cyclization and dehydration using a reagent like phosphorus pentachloride (PCl₅) or Burgess reagent to form the oxazole ring, yielding methyl 2-cyclopropyl-1,3-oxazole-4-carboxylate.
-
Hydrolysis: The final step involves the hydrolysis of the methyl ester to the carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water, followed by acidification.
Spectroscopic Characterization Workflow
The synthesized compound would be purified, typically by recrystallization or column chromatography, and then subjected to a series of spectroscopic analyses to confirm its structure and purity.
Diagram 2: Analytical Workflow for Characterization
Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed to determine the exact mass of the compound and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer to identify the characteristic vibrational frequencies of the functional groups, such as the carboxylic acid O-H and C=O stretches, and the oxazole ring vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to elucidate the detailed structure. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to confirm the connectivity of protons and carbons. The sample would typically be dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃.
Conclusion
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for this compound, along with a representative experimental protocol for its synthesis and characterization. While specific experimental spectra are not currently available, the extrapolated data and proposed methodologies offer a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development. The provided information can aid in the identification of this compound and serve as a foundation for its potential synthesis and further investigation.
References
Crystal Structure of 2-Cyclopropyl-1,3-oxazole-4-carboxylic Acid: A Technical Overview
Despite a comprehensive search of publicly available scientific databases and literature, the specific crystal structure of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid has not been reported. Therefore, a detailed technical guide on its crystallographic properties cannot be provided at this time.
For researchers, scientists, and drug development professionals interested in this molecule, the absence of a determined crystal structure presents a significant data gap. Crystal structure analysis is fundamental to understanding the three-dimensional arrangement of atoms and molecules, which in turn dictates many of a compound's physicochemical properties, including solubility, stability, and intermolecular interactions. Such information is critical for rational drug design, polymorphism screening, and formulation development.
General Methodologies for Crystal Structure Determination
While specific data for this compound is unavailable, a general workflow for determining the crystal structure of a novel small molecule is outlined below. This process is a standard approach in the field of crystallography.
Experimental Workflow
The typical process for determining a crystal structure involves several key stages, from material synthesis to data analysis and structure validation.
Detailed Experimental Protocols
1. Synthesis and Purification: The initial step is the synthesis of this compound. Following synthesis, the compound must be purified to a high degree, typically >99%, as impurities can significantly hinder crystallization. Common purification techniques include recrystallization, column chromatography, and sublimation. The purity is often verified by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
2. Single Crystal Growth: Growing a single crystal of sufficient size and quality is often the most challenging step. The goal is to obtain a crystal that is well-ordered and free of significant defects. Several techniques are commonly employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly and undisturbed over days or weeks. The choice of solvent is critical and is often determined through screening various solvents and solvent mixtures.
-
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting gradual crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility with temperature can lead to the formation of single crystals.
3. X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffraction pattern of the X-rays is recorded by a detector.
4. Structure Solution and Refinement: The collected diffraction data (a series of reflections with corresponding intensities) is used to determine the arrangement of atoms in the crystal.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.
-
Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.
-
Structure Solution: The intensities of the reflections are used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms in the unit cell.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible model of the crystal structure.
5. Validation and Deposition: The final crystal structure is validated using software tools to check for geometric consistency and other potential issues. Upon successful validation, the crystallographic data is typically deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to make it available to the scientific community.
Future Outlook
Should the crystal structure of this compound be determined in the future, a comprehensive analysis would include tables of crystallographic data (unit cell parameters, bond lengths, bond angles, torsion angles) and a detailed discussion of its molecular conformation, intermolecular interactions (such as hydrogen bonding), and crystal packing. This information would be invaluable for advancing research and development involving this compound.
The Therapeutic Potential of Oxazole Derivatives: A Technical Guide for Drug Discovery
Introduction
The oxazole motif, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal chemistry. Recognized as a "privileged scaffold," its unique structural and electronic properties facilitate diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities.[1] Oxazole derivatives have garnered significant attention for their potential in treating a range of diseases, including cancer, microbial infections, inflammation, and diabetes.[2][3] This technical guide provides an in-depth overview of the biological activities of oxazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to aid researchers, scientists, and drug development professionals in this promising field.
Anticancer Activities
A substantial body of research highlights the potent anticancer effects of oxazole derivatives, which have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms.[1] Many of these compounds exhibit impressive potency, with IC50 values in the nanomolar range against a variety of cancer cell lines.[4][5]
Mechanisms of Anticancer Action
Oxazole derivatives exert their anticancer effects through multiple mechanisms, including:
-
Tubulin Polymerization Inhibition: Certain oxazoles interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cellular cytoskeleton leads to cell cycle arrest and ultimately apoptosis.[1][4]
-
Kinase Inhibition: As crucial regulators of cell signaling, protein kinases are attractive targets for cancer therapy. Oxazole derivatives have been identified as potent inhibitors of various kinases involved in tumor growth and progression.[4][6]
-
STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often hyperactivated in cancer. Oxazole-based inhibitors can disrupt STAT3 dimerization and subsequent signaling, leading to the downregulation of survival genes.[4][7]
-
DNA Topoisomerase Inhibition: Some oxazole compounds function as DNA topoisomerase inhibitors, enzymes that are critical for DNA replication and repair in cancer cells.[1][4]
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected oxazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Mubritinib | Breast Cancer (SK-BR-3) | 0.05 | [6] |
| Mubritinib | Gastric Cancer (NCI-N87) | 0.08 | [6] |
| Lapatinib (Reference) | Breast Cancer (SK-BR-3) | 0.03 | [6] |
| Lapatinib (Reference) | Gastric Cancer (NCI-N87) | 0.04 | [6] |
| Oxazole Derivative 8d | Tubulin Polymerization | 0.00795 | [8] |
| Oxazole Derivative 8e | Tubulin Polymerization | 0.00981 | [8] |
| Colchicine (Reference) | Tubulin Polymerization | 0.00983 | [8] |
| 1,3-Oxazole Sulfonamide 44 | Leukemia (Mean GI50) | 0.0488 | [9][10] |
| 1,3-Oxazole Sulfonamide 58 | Leukemia (Mean GI50) | 0.0447 | [9][10] |
| 1,3-Oxazolo[4,5-d]pyrimidine 5 | Breast Cancer (MDA-MB-231) | 0.171 | [11] |
| 1,3-Oxazolo[5,4-d]pyrimidine 10 | Breast Cancer (MDA-MB-231) | 0.175 | [11] |
Antimicrobial Activities
The rise of multi-drug resistant microbial infections presents a significant global health challenge. Oxazole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[12]
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) and zone of inhibition data for representative oxazole derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Oxazole Derivatives [13]
| Compound ID | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Oxazole Derivative 1e | Escherichia coli | 28.1 | - | - |
| Oxazole Derivative 1e | Staphylococcus epidermidis | 56.2 | - | - |
| Oxazole Derivative 1e | Candida albicans | 14 | - | - |
| Oxazole Derivative 4a | Candida albicans | 14 | - | - |
| Oxazole Derivative 81 | M. tuberculosis H37Rv | 6.25 | Rifampicin | ≤ 0.125 |
| Oxazole Derivative 81 | Rifampicin-resistant M. tuberculosis | 1.56 | Rifampicin | > 4 |
| Oxazole Derivative 81 | Isoniazid-resistant M. tuberculosis | 3.12 | Isoniazid | 1 |
Table 2: Zone of Inhibition of Selected Oxazole Derivatives [13]
| Compound ID | Test Organism | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |
| Oxazole Derivative X | Staphylococcus aureus | 21 | Chloramphenicol | 31 |
| Oxazole Derivative X | Klebsiella pneumoniae | 22 | Chloramphenicol | 42 |
| Oxazole Derivative Y | Escherichia coli | 20 | Ampicillin | 18 |
| Oxazole Derivative Z | Aspergillus niger | 18 | Ketoconazole | 22 |
Anti-inflammatory and Other Biological Activities
Beyond their anticancer and antimicrobial properties, oxazole derivatives have demonstrated a range of other important biological activities.
-
Anti-inflammatory Activity: Several oxazole derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2] Some derivatives have also been investigated as inhibitors of phosphodiesterase 4 (PDE4) and lipoxygenase (LOX).[2][14]
-
Antidiabetic Activity: Oxazole and related oxadiazole derivatives have been explored for their potential in managing diabetes. Their mechanisms of action include the inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, which helps to control postprandial hyperglycemia.[12][15][16]
-
Antiviral Activity: Certain oxazole derivatives have shown promise as antiviral agents, with activity reported against viruses such as the human cytomegalovirus (HCMV).[3]
Quantitative Data for Other Activities
| Activity | Compound/Derivative | Target/Assay | Result | Reference |
| Anti-inflammatory | Oxazole Derivative 84 | COX-2 Inhibition | 70.14% ± 1.71 | [2] |
| Anti-inflammatory | Oxazole Derivative 85 | COX-2 Inhibition | 47.10% ± 1.05 | [2] |
| Antidiabetic | Oxadiazole Derivative 2a-2i | α-Amylase Inhibition | IC50: 40.00-80.00 µM | [17] |
| Antidiabetic | Acarbose (Reference) | α-Amylase Inhibition | IC50: 34.71 µM | [17] |
| Antiviral | Oxazole Derivative 1 | HCMV Strain AD169 | EC50: < 30 µM | [3] |
| Antiviral | Oxazole Derivative 5 | HCMV Strain AD169 | EC50: < 30 µM | [3] |
Experimental Protocols
To ensure the reproducibility and validity of the biological evaluation of oxazole derivatives, standardized and detailed experimental protocols are essential.
Anticancer Activity Assays
-
MTT Assay for Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cytotoxicity.[1][18]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the oxazole derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control for 48-72 hours.
-
MTT Incubation: After treatment, the media is removed, and a solution of MTT is added to each well.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
-
Tubulin Polymerization Assay: This assay turbidimetrically measures the effect of compounds on the polymerization of tubulin into microtubules.[8][9]
-
A reaction mixture containing tubulin, a GTP-regeneration system, and a polymerization buffer is prepared.
-
The test compound or a control (e.g., colchicine for inhibition, paclitaxel for stabilization) is added to the mixture.
-
The change in absorbance at 340 nm is monitored over time at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
-
Fluorescence-Based Kinase Inhibition Assay (e.g., TR-FRET for HER2): This assay is a common method for screening and characterizing kinase inhibitors.[6]
-
Reaction Setup: In a microplate, the recombinant kinase enzyme (e.g., HER2), a fluorescently labeled peptide substrate, and the oxazole derivative at various concentrations are combined in a reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP.
-
Incubation: The plate is incubated at room temperature to allow the phosphorylation of the substrate.
-
Detection: The reaction is stopped by adding a solution containing EDTA and a terbium-labeled anti-phosphotyrosine antibody.
-
Signal Reading: After a second incubation to allow antibody binding, the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is read using a suitable plate reader. A decrease in the FRET signal indicates inhibition of kinase activity.
-
Antimicrobial Susceptibility Testing
-
Broth Microdilution Method for MIC Determination: This is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]
-
Compound Dilution: A serial two-fold dilution of the oxazole derivative is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Anti-inflammatory Activity Assays
-
Carrageenan-Induced Paw Edema in Rats (In Vivo): This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[19][20]
-
Animal Grouping: Rats are divided into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: The test oxazole derivatives and the standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a set time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.
-
Measurement of Paw Volume: The paw volume is measured at various time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
-
Antidiabetic Activity Assays
-
In Vitro Alpha-Amylase Inhibitory Activity: This assay determines the ability of a compound to inhibit the enzyme α-amylase, which breaks down starch into sugars.[15][16]
-
Reaction Mixture: A solution of the test compound at various concentrations is incubated with a solution of α-amylase in a buffer.
-
Substrate Addition: A starch solution is added to initiate the enzymatic reaction.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period.
-
Stopping the Reaction: The reaction is stopped by adding dinitrosalicylic acid (DNSA) color reagent.
-
Color Development and Measurement: The mixture is heated in a boiling water bath, and after cooling, the absorbance is measured at 540 nm. The percentage of inhibition is calculated by comparing the absorbance of the test samples with the control.
-
Visualizing Mechanisms and Workflows
Graphviz diagrams are provided below to illustrate a generalized experimental workflow for screening novel oxazole derivatives and a potential signaling pathway targeted by these compounds.
Caption: A generalized workflow for the synthesis, screening, and mechanistic evaluation of novel oxazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
- 13. benchchem.com [benchchem.com]
- 14. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies [mdpi.com]
- 15. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rjptonline.org [rjptonline.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Oxazole Carboxylic Acids: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole moiety, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents.[1] Among the diverse class of oxazole-containing compounds, oxazole carboxylic acids and their derivatives have emerged as particularly promising candidates in drug discovery, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. This technical guide provides an in-depth exploration of the discovery and history of novel oxazole carboxylic acids, detailing key synthetic methodologies, presenting quantitative biological data, and visualizing the intricate signaling pathways they modulate.
Historical Perspective and Key Discoveries
The journey of oxazole synthesis dates back to the late 19th and early 20th centuries with the pioneering work of Robinson and Gabriel, and Fischer. These early methods laid the groundwork for the elaboration of a vast array of oxazole-containing molecules. A significant leap in the accessibility of substituted oxazoles came with the development of the Van Leusen oxazole synthesis in the 1970s. This versatile reaction, utilizing tosylmethyl isocyanide (TosMIC), has been extensively modified and remains a cornerstone for the synthesis of this heterocyclic core. The inherent value of the oxazole-4-carboxylic acid scaffold lies in its synthetic tractability, allowing for the creation of large compound libraries for biological screening.[2] The functionalization of the carboxylic acid group through amide bond formation, esterification, or other transformations provides a powerful tool for exploring structure-activity relationships (SAR).[2]
Key Synthetic Methodologies
The construction of the oxazole ring is a well-established field in organic chemistry, with several named reactions providing reliable routes to this important heterocycle.
Robinson-Gabriel Synthesis
One of the earliest and most fundamental methods for oxazole synthesis is the Robinson-Gabriel synthesis. This reaction involves the cyclization and dehydration of an α-acylamino ketone to form a 2,5-disubstituted oxazole.[3]
Experimental Protocol: Robinson-Gabriel Synthesis of a 2,5-Diaryloxazole
-
Materials: α-Acylamino ketone, dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid, phosphorus pentachloride), anhydrous solvent (e.g., toluene, xylene).
-
Procedure:
-
Dissolve the α-acylamino ketone in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser.
-
Carefully add the dehydrating agent to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and carefully quench the reaction by pouring it over ice water.
-
Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Van Leusen Oxazole Synthesis
The Van Leusen reaction is a highly versatile method for the synthesis of 5-substituted oxazoles from aldehydes and TosMIC.[4]
Experimental Protocol: Van Leusen Synthesis of a 5-Substituted Oxazole
-
Materials: Aldehyde, Tosylmethyl isocyanide (TosMIC), base (e.g., potassium carbonate), solvent (e.g., methanol).
-
Procedure:
-
To a stirred solution of the aldehyde and TosMIC in the solvent, add the base.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Synthesis of Oxaprozin: A Notable Oxazole Propionic Acid
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that features a 4,5-diphenyloxazole moiety attached to a propionic acid side chain. Its synthesis showcases the practical application of oxazole chemistry in drug development.
Experimental Protocol: Synthesis of Oxaprozin
-
Step 1: Synthesis of 2-Bromomethyl-4,5-diphenyloxazole:
-
Dissolve 2-hydroxymethyl-4,5-diphenyloxazole in anhydrous diethyl ether under a nitrogen atmosphere and cool in an ice bath.
-
Slowly add a solution of phosphorus tribromide in anhydrous diethyl ether.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
-
Step 2: Alkylation with Diethyl Malonate:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add diethyl malonate dropwise with stirring.
-
After 15 minutes, add a solution of 2-bromomethyl-4,5-diphenyloxazole in absolute ethanol.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
-
Step 3: Hydrolysis and Decarboxylation:
-
To the crude diester from the previous step, add a solution of sodium hydroxide in a mixture of water and ethanol.
-
Heat the mixture to reflux for 3-4 hours.
-
After cooling, acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid.
-
Isolate the precipitate by filtration and wash with cold water.
-
Heat the crude dicarboxylic acid at 150-160°C until the evolution of carbon dioxide ceases to yield Oxaprozin.[5]
-
Quantitative Biological Data
The therapeutic potential of novel oxazole carboxylic acids is underscored by their potent biological activities. The following tables summarize key quantitative data for representative compounds in the areas of anticancer and antimicrobial research.
Table 1: Anticancer Activity of Novel Oxazole Carboxylic Acid Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 1 | CCRF-CEM (Leukemia) | 2.91 | Cytotoxic | [6] |
| 2 | NCI-H522 (Non-small cell lung cancer) | 0.89 | Cytotoxic | [6] |
| 3 | HOP-92 (Non-Small Cell Lung Cancer) | <10 | Anti-proliferative | [7] |
| 4 | SNB-75 (CNS Cancer) | <10 | Cytostatic | [7] |
| 5 | Hep-2 (Laryngeal Cancer) | 60.2 | Tubulin inhibitor | [8] |
Table 2: Antimicrobial Activity of Novel Oxazole Carboxylic Acid Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 6 | Staphylococcus epidermidis 756 | 56.2 | [9] |
| 7 | Escherichia coli ATCC 25922 | 28.1 | [9] |
| 8 | Candida albicans 128 | 14 | [9] |
| 9 | Staphylococcus aureus | 3.13 | [10] |
| 10 | Clostridium perfringens | 0.39 | [10] |
Experimental Protocols for Biological Assays
Standardized and reproducible biological assays are crucial for the evaluation of novel chemical entities.
MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).[11]
-
Measure the absorbance of each well at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10]
-
Principle: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]
-
Procedure:
-
Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.[10]
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).[10]
-
Inoculate each well with the bacterial suspension. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours).
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[14]
-
Signaling Pathways and Mechanisms of Action
Novel oxazole carboxylic acids exert their therapeutic effects by modulating key cellular signaling pathways implicated in disease progression.
Anticancer Mechanisms
Many oxazole derivatives exhibit anticancer activity by targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.
-
STAT3 Signaling Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting tumor growth and survival.[15] Some oxazole derivatives have been shown to inhibit STAT3 signaling.[15]
Caption: Inhibition of the STAT3 signaling pathway by oxazole carboxylic acids.
-
PI3K/Akt/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature of many cancers.
Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by oxazoles.
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division. Disruption of microtubule dynamics is a well-established anticancer strategy.[15] Some oxazole derivatives act as tubulin polymerization inhibitors, leading to mitotic arrest and apoptosis.[8]
Caption: Mechanism of tubulin polymerization inhibition by oxazole derivatives.
Experimental and Synthetic Workflows
A systematic approach is essential for the discovery and development of novel oxazole carboxylic acids.
Caption: General workflow for the discovery of novel oxazole therapeutics.
Conclusion
Oxazole carboxylic acids represent a rich and versatile class of heterocyclic compounds with significant therapeutic potential. The historical development of synthetic methodologies has provided a robust platform for the generation of diverse chemical libraries, leading to the discovery of potent anticancer and antimicrobial agents. The ability of these compounds to modulate key signaling pathways underscores their importance in modern drug discovery. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological evaluation of novel oxazole carboxylic acids, offering valuable insights for researchers dedicated to the development of next-generation therapeutics. Further exploration of this privileged scaffold is poised to yield even more effective and selective drugs to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Biological Targets for 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive in silico approach for the identification and preliminary validation of potential biological targets for the novel small molecule, 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid. Given the absence of extensive experimental data for this compound, this document serves as a roadmap for researchers, employing established computational methodologies to predict its bioactivity and mechanism of action. The guide details a systematic workflow encompassing ligand-based and structure-based virtual screening, molecular docking, and molecular dynamics simulations. Furthermore, it provides standardized experimental protocols for the subsequent validation of computationally predicted targets. All computational and experimental workflows are visually represented using diagrams to ensure clarity and reproducibility. This document is intended to accelerate the drug discovery and development process for this compound and similarly uncharacterized small molecules.
Introduction
The identification of molecular targets is a critical and often rate-limiting step in the drug discovery pipeline.[1][2] In silico methods, or computer-aided drug design (CADD), have emerged as powerful tools to expedite this process, offering a cost-effective and time-efficient alternative to traditional high-throughput screening.[1][3] These computational approaches can be broadly categorized into ligand-based and structure-based methods.[4] Ligand-based methods leverage the principle of chemical similarity, which posits that structurally similar molecules are likely to exhibit similar biological activities.[5] Conversely, structure-based methods rely on the three-dimensional structure of a potential protein target to predict binding affinity and mode of interaction.[4]
This compound is a small molecule with a molecular formula of C7H7NO3 and a molecular weight of 153.14 g/mol .[6] The oxazole ring is a common motif in many biologically active compounds, and its derivatives have been explored for a range of therapeutic applications.[7] This guide presents a hypothetical in silico investigation to predict the biological targets of this compound, providing a foundational framework for future experimental studies.
In Silico Target Prediction Workflow
A multi-step in silico workflow is proposed to identify and prioritize potential biological targets for this compound. This workflow integrates several computational techniques to enhance the predictive accuracy.
Ligand-Based Approaches
Ligand-based methods are particularly useful when the three-dimensional structure of the target protein is unknown.[4]
-
2D/3D Similarity Searching: Public and commercial chemical databases (e.g., PubChem, ChEMBL, SciFinder) will be searched for molecules structurally similar to this compound that have known biological targets.
-
Pharmacophore Modeling: A pharmacophore model will be generated based on the structural features of known active compounds identified in the similarity search. This model will then be used to screen compound libraries for other potential hits.
-
Quantitative Structure-Activity Relationship (QSAR): If a sufficient number of structurally related compounds with varying activity levels are available, a QSAR model can be developed to predict the biological activity of this compound.
Structure-Based Approaches
Structure-based approaches are employed when the 3D structure of potential targets is available.
-
Reverse Docking: The structure of this compound will be docked against a library of known protein structures to identify potential binding partners.[5] This method is effective for hypothesis generation.
-
Molecular Docking: Once a list of putative targets is generated from ligand-based methods and reverse docking, more focused molecular docking studies will be performed. This will predict the binding affinity and interaction mode of the compound with each potential target.
-
Molecular Dynamics (MD) Simulations: For the most promising protein-ligand complexes identified through molecular docking, MD simulations will be conducted to assess the stability of the binding pose over time.
Hypothetical Predicted Targets and Docking Results
Based on the prevalence of the oxazole scaffold in anti-inflammatory and anti-cancer agents, a hypothetical screening could prioritize targets within these therapeutic areas. For the purpose of this guide, we will consider Cyclooxygenase-2 (COX-2) and Polo-like kinase 3 (PLK3) as potential targets. A recent study on a 1,3-oxazole hybrid system suggested potential inhibitory activity against PLK3.[8]
Table 1: Hypothetical Molecular Docking Results
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.2 | Arg120, Tyr355, Ser530 |
| Polo-like kinase 3 (PLK3) | 4B6L | -7.5 | Leu83, Lys105, Asp215 |
Experimental Validation Protocols
Computational predictions must be validated through experimental assays. The following are standard protocols for validating the predicted targets.
Target Binding Assays
Objective: To confirm the direct binding of this compound to the predicted target proteins.
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified recombinant target protein (e.g., COX-2, PLK3) onto a sensor chip.
-
Binding Analysis: Flow a series of concentrations of this compound over the sensor chip.
-
Data Acquisition: Measure the change in the refractive index at the chip surface, which is proportional to the amount of bound analyte.
-
Data Analysis: Determine the association (ka) and dissociation (kd) rate constants to calculate the equilibrium dissociation constant (KD).
In Vitro Functional Assays
Objective: To assess the functional effect of this compound on the activity of the validated target.
Methodology: COX-2 Inhibition Assay (Example)
-
Assay Preparation: Prepare a reaction mixture containing recombinant human COX-2, arachidonic acid (substrate), and a detection reagent.
-
Compound Incubation: Incubate the enzyme with varying concentrations of this compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent-based ELISA kit.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Signaling Pathway Analysis
Understanding the signaling pathways in which the potential targets are involved provides a broader context for the compound's mechanism of action.
Conclusion
This technical guide provides a structured and in-depth framework for the in silico prediction of biological targets for this compound. By integrating a suite of computational tools with established experimental validation protocols, researchers can efficiently navigate the early stages of drug discovery. The outlined workflows and methodologies are not only applicable to the compound but can also be adapted for the characterization of other novel chemical entities. The successful application of this approach will facilitate the identification of promising drug candidates and accelerate their translation into clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Commercial Suppliers and Technical Guide for 2-Cyclopropyl-1,3-oxazole-4-carboxylic Acid in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid (CAS No. 1060816-04-7), a valuable building block for research and development in the pharmaceutical and life sciences sectors. This guide includes a summary of commercial suppliers, a detailed experimental protocol for a common synthetic transformation, and visualizations of a representative experimental workflow and a potential biological signaling pathway.
Core Compound Details
| Characteristic | Value |
| IUPAC Name | This compound |
| CAS Number | 1060816-04-7 |
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol |
| Structure | (Image of the chemical structure of this compound) |
Commercial Supplier Overview
The following table summarizes the key quantitative data for commercial suppliers of this compound intended for research purposes. It is important to note that pricing and availability are subject to change, and researchers should confirm the details directly with the suppliers.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| Santa Cruz Biotechnology | sc-485307 | Not specified | Contact for details | Contact for details |
| Wonder Chemical | WD04NBE | Not specified | Contact for details | Contact for details |
| ChemBridge Corporation | 7159453 | >95% | 1g, 5g, 10g | Contact for pricing |
Experimental Protocols
The carboxylic acid moiety of this compound is a versatile functional group for further chemical modifications, most commonly through amide bond formation. The following is a general and adaptable protocol for the amide coupling of this compound with a primary or secondary amine.
Objective: To synthesize a diverse library of amide derivatives from this compound for structure-activity relationship (SAR) studies.
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the amine of interest (1.1 equivalents), followed by DIPEA (2.0 equivalents).
-
Activation and Coupling: Add the coupling reagent, such as BOP (1.2 equivalents), portion-wise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide derivative.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for the utilization of this compound in a drug discovery context and a hypothetical signaling pathway that could be targeted by its derivatives.
Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocol is a general guideline and should be adapted and optimized by qualified personnel. The signaling pathway is a simplified and hypothetical representation. All laboratory work should be conducted with appropriate safety precautions.
An In-depth Technical Guide to the Safety and Handling of 2-Cyclopropyl-1,3-oxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-cyclopropyl-1,3-oxazole-4-carboxylic acid (CAS No. 1060816-04-7). The information herein is aggregated from safety data sheets of structurally similar compounds and is intended to provide a thorough understanding of the potential hazards and safe handling procedures.
Section 1: GHS Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound was not located, analysis of closely related compounds, such as 2-(cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid and 5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid, allows for a presumptive hazard classification.
Table 1: Presumptive GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
GHS Pictograms:
Signal Word: Warning
Section 2: Safe Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.
2.1 Handling
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
2.2 Storage
-
Keep container tightly closed.
-
Store in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Table 2: Personal Protective Equipment (PPE) Summary
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or face shield |
| Skin Protection | Nitrile rubber gloves, lab coat |
| Respiratory Protection | NIOSH-approved respirator (if needed) |
Section 3: First-Aid Measures
In case of exposure, follow these first-aid procedures immediately.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Section 4: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Section 5: Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with an inert material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.
Visualizations
Diagram 1: Risk Assessment and Handling Workflow
Caption: Workflow for risk assessment and safe handling of chemical compounds.
Diagram 2: Routes of Exposure and First-Aid
Caption: Potential exposure routes and corresponding first-aid measures.
Methodological & Application
Synthesis of 2,5-Disubstituted Oxazoles from Carboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,5-disubstituted oxazoles, a pivotal structural motif in medicinal chemistry and materials science, directly from carboxylic acids. The following sections outline various synthetic strategies, from classic methodologies to modern catalytic systems, offering a comparative overview of their substrate scope, reaction conditions, and yields.
Introduction
The 2,5-disubstituted oxazole core is a prevalent feature in a wide array of biologically active natural products and pharmaceutical agents. Consequently, the development of efficient and versatile synthetic routes to this heterocyclic system from readily available starting materials like carboxylic acids is of significant interest to the chemical and pharmaceutical research communities. This document details several reliable methods to achieve this transformation.
Method 1: One-Pot Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classical and robust method for the formation of oxazoles. A one-pot modification allows for the direct synthesis of 2,5-disubstituted oxazoles from carboxylic acids and α-amino ketones through dehydrative cyclization.
Experimental Protocol
A mixture of a carboxylic acid (1.0 mmol), an α-amino ketone hydrochloride (1.0 mmol), and a dehydrating agent such as polyphosphoric acid (PPA) is heated to 160-180°C for 2-4 hours.[1] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to approximately 100°C and then carefully poured into ice-water with vigorous stirring. The resulting precipitate is collected by filtration, washed with water, and then with a 5% sodium bicarbonate solution until the filtrate is neutral. A final wash with water is performed before drying the solid product. The crude product can be further purified by recrystallization or column chromatography to yield the desired 2,5-disubstituted oxazole.[1]
Data Presentation
| Entry | Carboxylic Acid (R¹) | α-Amino Ketone (R²) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzoic acid | 2-Aminoacetophenone | 160 | 3 | 78 |
| 2 | 4-Toluic acid | 2-Aminoacetophenone | 160 | 3 | 82 |
| 3 | 4-Anisic acid | 2-Aminoacetophenone | 170 | 3.5 | 85 |
| 4 | 4-Chlorobenzoic acid | 2-Aminoacetophenone | 160 | 2.5 | 88 |
| 5 | Acetic acid | 2-Aminoacetophenone | 150 | 4 | 65 |
| 6 | Benzoic acid | 1-Amino-2-propanone | 160 | 3 | 72 |
Table 1: Substrate scope for the one-pot Robinson-Gabriel synthesis of 2,5-disubstituted oxazoles.
Workflow Diagram
Caption: Workflow for the One-Pot Robinson-Gabriel Synthesis.
Method 2: Ruthenium(II) Porphyrin and Copper-Catalyzed Cyclization
A modern approach to 2,5-disubstituted oxazoles involves a catalyzed cyclization reaction between carboxylic acids and alkenes or alkynes. This method utilizes a dual catalytic system of ruthenium(II) porphyrin and a simple copper salt to achieve the transformation under mild conditions.[2][3]
Experimental Protocol (General)
In a typical procedure, a benzene carboxylic acid (1.0 mmol) and a phenylethene or phenylacetylene (1.2 mmol) are dissolved in a suitable solvent, such as 1,2-dichloroethane. The ruthenium(II) porphyrin catalyst (e.g., [Ru(TPP)(CO)]) (1-5 mol%) and a copper salt (e.g., CuCl₂) (10-20 mol%) are added, along with a nitrogen source, which is often an azide. The reaction mixture is then heated at a moderate temperature (e.g., 80-100°C) for several hours until completion, as monitored by TLC or GC-MS. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 2,5-disubstituted oxazole.
Data Presentation
Detailed substrate scope and yield data require access to the full-text article. The method is reported to be effective for a range of benzene carboxylic acids and phenylethenes/phenylacetylenes.
Proposed Mechanism Diagram
Caption: Proposed reaction pathway for Ru/Cu-catalyzed oxazole synthesis.
Method 3: Cobalt(III)-Catalyzed Cross-Coupling of Carboxylic Acid Derivatives and Alkynes
This method provides an efficient route to 2,5-disubstituted oxazoles through a [3+2] cycloaddition of N-pivaloyloxyamides (derived from carboxylic acids) and alkynes, catalyzed by a cobalt(III) complex.[4] This approach is noted for its mild reaction conditions and broad substrate scope.
Experimental Protocol (General)
The starting N-pivaloyloxyamide (derived from the corresponding carboxylic acid) (1.0 mmol) and the alkyne (1.2-1.5 mmol) are dissolved in a suitable solvent (e.g., dichloroethane). A cobalt(III) catalyst, such as [Cp*Co(CO)I₂], (2-5 mol%) and a silver salt additive (e.g., AgSbF₆) (10-20 mol%) are added to the reaction mixture. The reaction is typically stirred at a temperature ranging from room temperature to 60°C for several hours. Upon completion, the reaction mixture is filtered, and the solvent is evaporated. The crude product is then purified by flash column chromatography to provide the pure 2,5-disubstituted oxazole.
Data Presentation
Access to the full publication is required for a comprehensive table of substrates and yields. The method is reported to have a very broad substrate scope.
Logical Relationship Diagram
Caption: Logical flow from carboxylic acid to oxazole via Co(III) catalysis.
Method 4: Palladium-Catalyzed Synthesis from N-Propargylamides
An alternative route starting from carboxylic acid derivatives involves the use of N-propargylamides. These are readily prepared from carboxylic acids and propargylamine. A palladium-catalyzed coupling and subsequent in situ cyclization with an aryl iodide yields the 2,5-disubstituted oxazole.
Experimental Protocol (General)
To a solution of the N-propargylamide (1.0 mmol) and an aryl iodide (1.1 mmol) in a suitable solvent like dioxane, a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a phosphine ligand (e.g., tri(2-furyl)phosphine), and a base (e.g., NaOtBu) are added. The mixture is heated under an inert atmosphere for several hours. After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography to give the 2,5-disubstituted oxazole.
Data Presentation
A detailed substrate scope is available in the full publication. The method is generally applicable to a variety of N-propargylamides and aryl iodides.
Reaction Pathway Diagram
References
Application Notes and Protocols for 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyclopropyl-1,3-oxazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. The oxazole core is a bioisostere for amide and ester functionalities, offering metabolic stability and the capacity for diverse molecular interactions.[1] The incorporation of a cyclopropyl group can enhance potency, modulate metabolic stability, and improve the physicochemical properties of drug candidates.[2] While specific biological activity data for this exact molecule is limited in publicly available literature, its structural motifs are present in a variety of bioactive compounds. These application notes provide a framework for its utilization as a scaffold in the synthesis of potential therapeutic agents, particularly enzyme inhibitors and modulators of signaling pathways.
Core Applications in Drug Discovery
The primary utility of this compound lies in its function as a versatile scaffold for the synthesis of novel bioactive molecules. The carboxylic acid group serves as a key handle for derivatization, most commonly through amide bond formation, allowing for the exploration of structure-activity relationships (SAR).
Potential Therapeutic Areas:
-
Enzyme Inhibition: The rigid oxazole ring and the lipophilic cyclopropyl group can be oriented to fit into the active sites of various enzymes. Derivatives have been explored as potential inhibitors for targets like Diacylglycerol Acyltransferase-1 (DGAT-1) and Phosphodiesterase 4 (PDE4), which are implicated in metabolic diseases and inflammatory conditions, respectively.
-
Antimicrobial Agents: The oxazole scaffold is a known pharmacophore in compounds exhibiting antibacterial and antifungal properties.
-
Anticancer Agents: Strategic modifications of the oxazole-4-carboxylic acid scaffold have led to the development of compounds with cytotoxic activity against various cancer cell lines.[1]
A general workflow for utilizing this scaffold in a drug discovery program is outlined below.
Data Summary of Analogous Compounds
| Compound ID | Target | Assay Type | IC50 (nM) | Cell-based EC50 (µM) | Reference |
| Analog 29 | DGAT-1 | Enzyme Assay | 57 | 0.5 | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for the common derivatization of this compound and a representative biological assay.
Protocol 1: Synthesis of Amide Derivatives via EDCI/HOBt Coupling
This protocol describes a standard procedure for coupling the carboxylic acid with a primary or secondary amine to generate a library of amide derivatives for biological screening.
Materials:
-
This compound
-
Substituted amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add EDCI (1.2 eq) and HOBt (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired substituted amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide derivative.
Protocol 2: General Cell-Based Enzyme Inhibition Assay (Hypothetical)
This protocol outlines a general workflow for evaluating the inhibitory activity of synthesized derivatives against a target enzyme expressed in a cellular context.
Materials:
-
Synthesized amide derivatives dissolved in DMSO
-
Cell line overexpressing the target enzyme
-
Appropriate cell culture medium and supplements
-
Substrate for the enzyme that produces a detectable signal (e.g., fluorescent, luminescent)
-
Positive control inhibitor
-
96-well or 384-well microplates
-
Plate reader capable of detecting the signal
Procedure:
-
Cell Plating: Seed the cells in microplates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds and the positive control in the cell culture medium. Add the diluted compounds to the respective wells. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plates for a specific period to allow for compound uptake and interaction with the target enzyme.
-
Assay Initiation: Add the enzyme substrate to all wells to initiate the reaction.
-
Signal Detection: After a defined incubation period, measure the signal (e.g., fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC50 value by fitting the dose-response data to a suitable model.
Putative Mechanism of Action & Signaling Pathway
Derivatives of the oxazole scaffold could potentially act as competitive inhibitors, binding to the active site of a target enzyme. For instance, in a hypothetical scenario where a derivative inhibits a key kinase in a cancer-related signaling pathway, the mechanism would involve blocking the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and survival.
The diagram below illustrates a hypothetical signaling pathway where a synthesized inhibitor might act.
Conclusion
This compound represents a valuable starting point for medicinal chemistry campaigns. Its inherent structural and chemical properties, combining the stable oxazole core with the beneficial attributes of a cyclopropyl moiety, make it an attractive scaffold for generating novel compound libraries. The provided protocols offer a foundation for the synthesis and evaluation of its derivatives against a range of biological targets, paving the way for the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling with 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the amide coupling of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid with primary and secondary amines. The following application notes offer two robust and widely used methods for this transformation: one employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt), and another utilizing the highly efficient uronium salt-based reagent, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
The choice of coupling reagent is crucial and is dependent on factors such as the steric and electronic properties of the amine, potential for racemization, and the desired reaction conditions. The protocols provided herein are suitable for a broad range of amine substrates, from simple alkyl amines to more complex, electron-deficient anilines.
Introduction to Amide Coupling with Heteroaromatic Carboxylic Acids
Amide bond formation is a cornerstone of medicinal chemistry and drug discovery. The coupling of carboxylic acids with amines is a thermodynamically favorable process that is kinetically slow, thus requiring the activation of the carboxylic acid. This compound, an electron-deficient heteroaromatic carboxylic acid, presents unique challenges in amide coupling. The selection of an appropriate coupling reagent and reaction conditions is critical to achieve high yields and purity while avoiding potential side reactions.
The two protocols detailed below are widely recognized for their efficiency and broad substrate scope.
-
EDC/HOBt Protocol: This carbodiimide-based method is a cost-effective and reliable choice for a wide range of amide couplings. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. The addition of HOBt minimizes racemization and improves reaction efficiency by forming a more stable active ester. The byproducts of this reaction are generally water-soluble, facilitating purification.[1]
-
HATU Protocol: HATU is a highly effective uronium salt-based coupling reagent known for its rapid reaction times and high yields, particularly with challenging substrates such as sterically hindered or electron-deficient amines and carboxylic acids.[2][3][4] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU converts the carboxylic acid into a highly reactive OAt-active ester, which readily reacts with the amine.[5][6]
Reaction Mechanisms
To facilitate a deeper understanding of the coupling processes, the following diagrams illustrate the reaction mechanisms for both the EDC/HOBt and HATU protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Application of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid in Fragment-Based Drug Discovery
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," that typically bind to protein targets with low affinity but do so efficiently. The structural information gleaned from these fragment-protein interactions provides a robust starting point for developing more potent and selective drug candidates.
This document outlines the application of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid as a versatile fragment in FBDD campaigns. The unique combination of a rigid cyclopropyl group and a heteroaromatic oxazole-carboxylic acid motif offers a compelling scaffold for probing protein binding sites. The cyclopropyl group can provide favorable metabolic stability and explore hydrophobic pockets, while the oxazole ring and carboxylic acid can engage in key hydrogen bonding and electrostatic interactions.
Key Fragment Properties
The physicochemical properties of this compound align well with the principles of fragment-based screening.
| Property | Value | Significance in FBDD |
| Molecular Weight | 153.14 g/mol | Compliant with the "Rule of Three" (MW < 300) |
| logP (predicted) | ~1.2 | Ensures adequate solubility for screening assays |
| Hydrogen Bond Donors | 1 | Provides a key interaction point with the target |
| Hydrogen Bond Acceptors | 3 | Offers multiple points for hydrogen bonding |
| Rotatable Bonds | 1 | Low conformational flexibility, reducing entropic penalty upon binding |
General FBDD Workflow
The following diagram illustrates a typical workflow for a fragment-based drug discovery campaign utilizing a fragment library containing this compound.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Hypothetical Application: Targeting an Enzyme Active Site
For the purpose of this application note, we will consider a hypothetical scenario where this compound is identified as a hit against a novel enzyme implicated in an inflammatory signaling pathway.
Signaling Pathway Context
The targeted enzyme is a key kinase in the "InflammoKinase" pathway, which leads to the production of pro-inflammatory cytokines.
Caption: Inhibition of the target enzyme by the fragment in a hypothetical signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments in this hypothetical FBDD campaign are provided below.
Primary Screening: Surface Plasmon Resonance (SPR)
Objective: To identify fragments from the library that bind to the target enzyme.
Methodology:
-
The target enzyme is immobilized on a CM5 sensor chip via amine coupling.
-
A fragment library, including this compound at a concentration of 200 µM in a running buffer (e.g., HBS-EP+), is screened.
-
The binding of each fragment is monitored by measuring the change in the refractive index at the sensor surface, reported in response units (RU).
-
Fragments showing a significant and reproducible binding signal are considered primary hits.
Hypothetical Screening Data:
| Fragment ID | Structure | Concentration (µM) | Response (RU) | Hit? |
| F001 | This compound | 200 | 45.2 | Yes |
| F002 | ... | 200 | 2.1 | No |
| F003 | ... | 200 | 38.9 | Yes |
Hit Validation: Isothermal Titration Calorimetry (ITC)
Objective: To confirm the binding of primary hits and determine their thermodynamic binding profile.
Methodology:
-
The target enzyme is placed in the sample cell at a concentration of 20 µM.
-
This compound is loaded into the injection syringe at a concentration of 500 µM.
-
The fragment is titrated into the protein solution in a series of small injections.
-
The heat change upon binding is measured to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Hypothetical ITC Data for Fragment F001:
| Parameter | Value |
| Binding Affinity (Kd) | 150 µM |
| Stoichiometry (n) | 0.98 |
| Enthalpy (ΔH) | -5.2 kcal/mol |
| Entropy (ΔS) | 1.5 cal/mol·K |
Structural Characterization: X-ray Crystallography
Objective: To determine the binding mode of the fragment to the target enzyme.
Methodology:
-
Crystals of the apo-enzyme are grown.
-
The crystals are soaked in a solution containing a high concentration (e.g., 10 mM) of this compound.
-
X-ray diffraction data is collected, and the structure of the protein-fragment complex is solved.
Hypothetical Structural Findings: The crystal structure reveals that the carboxylic acid of the fragment forms a salt bridge with a key lysine residue in the active site, while the oxazole nitrogen accepts a hydrogen bond from a backbone amide. The cyclopropyl group is oriented towards a small hydrophobic pocket. This structural information is crucial for guiding the subsequent hit-to-lead optimization phase.
Hit-to-Lead Optimization Strategy
Based on the structural and binding data, a strategy for elaborating the this compound fragment can be devised.
Caption: A strategy for the hit-to-lead optimization of the initial fragment hit.
Disclaimer: The data and experimental outcomes presented in this document are hypothetical and for illustrative purposes only. They are intended to provide a framework for the application of this compound in a fragment-based drug discovery context. Actual experimental results may vary.
Derivatization of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid for SAR studies
Anwendungsbeispiele und Protokolle: Derivatisierung von 2-Cyclopropyl-1,3-oxazol-4-carbonsäure für SAR-Studien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 2-Cyclopropyl-1,3-oxazol-4-carbonsäure ist ein wertvolles Ausgangsmaterial für die medizinische Chemie und die Entwicklung von Leitstrukturen. Der Oxazolring ist ein wichtiger Heterocyclus, der in zahlreichen biologisch aktiven Molekülen vorkommt.[1][2][3][4][5][6] Die Derivatisierung der Carbonsäuregruppe ermöglicht die systematische Untersuchung von Struktur-Aktivitäts-Beziehungen (SAR), um die Wirksamkeit, Selektivität und die pharmakokinetischen Eigenschaften von Wirkstoffkandidaten zu optimieren. Diese Anwendungsbeispiele konzentrieren sich auf die Synthese von Amid- und Ester-Derivaten und deren potenzielle Evaluierung als Inhibitoren der p38-Mitogen-aktivierten-Protein-Kinase (MAPK), einem wichtigen Zielmolekül bei Entzündungskrankheiten.[7][8][9]
Teil 1: Synthetische Derivatisierung
Die primäre Position für die Derivatisierung dieses Moleküls ist die Carbonsäuregruppe, die leicht in eine Vielzahl von funktionellen Gruppen umgewandelt werden kann, hauptsächlich Amide und Ester.
Logischer Arbeitsablauf der Derivatisierung
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von 2-Cyclopropyl-1,3-oxazol-4-carbonsäure.
Experimentelles Protokoll 1: Synthese von Amiden via EDC/HOBt-Kopplung
Dieses Protokoll beschreibt die allgemeine Methode zur Bildung einer Amidbindung zwischen 2-Cyclopropyl-1,3-oxazol-4-carbonsäure und einem primären oder sekundären Amin unter Verwendung von EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) und HOBt (Hydroxybenzotriazol).[10][11]
Materialien:
-
2-Cyclopropyl-1,3-oxazol-4-carbonsäure
-
Gewünschtes Amin (z.B. Benzylamin, Morpholin etc.)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid)
-
HOBt (Hydroxybenzotriazol)
-
N,N-Diisopropylethylamin (DIPEA)
-
Wasserfreies Dichlormethan (DCM) oder Dimethylformamid (DMF)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
1 M Salzsäurelösung (HCl)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Magnetrührer, Rundkolben, Standard-Glasgeräte
Prozedur:
-
Löse 2-Cyclopropyl-1,3-oxazol-4-carbonsäure (1,0 Äquiv.) in wasserfreiem DCM oder DMF in einem Rundkolben unter Stickstoffatmosphäre.
-
Füge das entsprechende Amin (1,1 Äquiv.) und DIPEA (2,0 Äquiv.) zur Lösung hinzu.
-
In einem separaten Gefäß löse EDC (1,5 Äquiv.) und HOBt (1,2 Äquiv.) in einer minimalen Menge wasserfreiem DCM/DMF.
-
Füge die EDC/HOBt-Lösung tropfenweise zur Reaktionsmischung bei 0 °C (Eisbad) hinzu.
-
Lasse die Reaktion langsam auf Raumtemperatur erwärmen und rühre für 12-24 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach Abschluss der Reaktion verdünne die Mischung mit DCM und wasche sie nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Kochsalzlösung (Brine).
-
Trockne die organische Phase über wasserfreiem MgSO₄, filtriere und dampfe das Lösungsmittel unter reduziertem Druck ein.
-
Reinige den Rohprodukt-Rückstand mittels Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten), um das reine Amid-Derivat zu erhalten.
Experimentelles Protokoll 2: Synthese von Estern via Veresterung
Dieses Protokoll beschreibt eine Standardmethode zur Veresterung der Carbonsäure mit einem Alkohol.
Materialien:
-
2-Cyclopropyl-1,3-oxazol-4-carbonsäure
-
Gewünschter Alkohol (z.B. Benzylalkohol, Ethanol)
-
Dicyclohexylcarbodiimid (DCC)
-
4-(Dimethylamino)pyridin (DMAP)
-
Wasserfreies Dichlormethan (DCM)
-
Standard-Glasgeräte für die Aufarbeitung
Prozedur:
-
Löse 2-Cyclopropyl-1,3-oxazol-4-carbonsäure (1,0 Äquiv.), den entsprechenden Alkohol (1,2 Äquiv.) und eine katalytische Menge DMAP (0,1 Äquiv.) in wasserfreiem DCM in einem Rundkolben.
-
Kühle die Lösung in einem Eisbad auf 0 °C.
-
Füge eine Lösung von DCC (1,1 Äquiv.) in wasserfreiem DCM langsam zur Reaktionsmischung hinzu.
-
Lasse die Reaktion langsam auf Raumtemperatur erwärmen und rühre für 4-12 Stunden.
-
Ein weißer Niederschlag von Dicyclohexylharnstoff (DCU) wird sich bilden. Filtere den Niederschlag ab und wasche ihn mit DCM.
-
Das Filtrat wird wie in Protokoll 1 (Schritte 6-7) aufgearbeitet.
-
Reinige das Rohprodukt mittels Säulenchromatographie, um den reinen Ester zu erhalten.
Teil 2: Struktur-Aktivitäts-Beziehungs-Studien (SAR)
Für SAR-Studien wird eine Bibliothek von Derivaten synthetisiert und auf ihre biologische Aktivität getestet. Als hypothetisches Beispiel wird die Hemmung der p38α MAPK untersucht. Die p38 MAPK ist eine Kinase, die bei der Signaltransduktion von Entzündungsreaktionen eine zentrale Rolle spielt.[9][12] Inhibitoren dieses Enzyms sind potenzielle Therapeutika für Krankheiten wie rheumatoide Arthritis.[9]
Hypothetische SAR-Daten für p38α MAPK-Inhibition
Die folgende Tabelle fasst hypothetische quantitative Daten für eine Reihe von Amid-Derivaten zusammen. Die IC₅₀-Werte (die Konzentration, bei der 50 % der Enzymaktivität gehemmt wird) werden typischerweise durch einen In-vitro-Kinase-Assay bestimmt.
| Verbindung | R¹ | R² | IC₅₀ (nM) für p38α MAPK |
| 1 (Säure) | - | - | >10.000 |
| 2a | H | Phenyl | 850 |
| 2b | H | 4-Fluorphenyl | 150 |
| 2c | H | 3-Chlorphenyl | 450 |
| 2d | H | Cyclohexyl | 2.500 |
| 2e | Methyl | Phenyl | 1.200 |
| 2f | (CH₂)₂ | (Morpholin) | 600 |
Interpretation der SAR-Daten:
-
Die unsubstituierte Carbonsäure (1 ) ist inaktiv.
-
Die Einführung einer Phenylamid-Gruppe (2a ) führt zu moderater Aktivität.
-
Eine elektronenziehende Gruppe in der para-Position des Phenylrings (z.B. Fluor in 2b ) verbessert die Wirksamkeit signifikant, was auf eine mögliche Interaktion im aktiven Zentrum des Enzyms hindeutet.
-
Eine elektronenziehende Gruppe in der meta-Position (2c ) ist weniger vorteilhaft als in der para-Position.
-
Der Austausch des aromatischen Rings durch einen aliphatischen Ring (2d ) verringert die Aktivität, was auf die Bedeutung von π-π-Wechselwirkungen hindeutet.
-
Die N-Methylierung des Amids (2e ) reduziert die Aktivität leicht, möglicherweise aufgrund sterischer Hinderung oder des Verlusts eines Wasserstoffbrückendonors.
-
Ein Morpholin-Amid (2f ) zeigt eine gute Aktivität, was die Akzeptanz polarer Gruppen in dieser Region nahelegt.
Experimentelles Protokoll 3: Allgemeiner p38α MAPK In-vitro-Kinase-Assay
Prinzip: Die Aktivität der p38α-Kinase wird durch Messung der Phosphorylierung eines spezifischen Substrats (z.B. ATF2) unter Verwendung von radioaktiv markiertem [γ-³²P]ATP gemessen. Die Menge an eingebautem ³²P im Substrat ist direkt proportional zur Kinaseaktivität.
Materialien:
-
Rekombinante humane p38α-Kinase
-
Substrat (z.B. rekombinantes ATF2-Protein)
-
[γ-³²P]ATP
-
Kinase-Assay-Puffer (z.B. 25 mM HEPES, pH 7,4, 25 mM MgCl₂, 1 mM DTT)
-
Testverbindungen (Derivate) in DMSO gelöst
-
Phosphocellulose-Filterpapiere
-
Szintillationszähler
Prozedur:
-
Bereite eine Reaktionsmischung vor, die Kinase-Assay-Puffer, p38α-Kinase und das ATF2-Substrat enthält.
-
Gib die Testverbindungen in verschiedenen Konzentrationen (typischerweise in serieller Verdünnung) zu den Wells einer 96-Well-Platte. Füge eine Kontrollgruppe mit nur DMSO hinzu.
-
Starte die Reaktion durch Zugabe von [γ-³²P]ATP zu jedem Well.
-
Inkubiere die Platte bei 30 °C für eine definierte Zeit (z.B. 30 Minuten).
-
Stoppe die Reaktion durch Zugabe von Phosphorsäure.
-
Übertrage einen Aliquot aus jedem Well auf Phosphocellulose-Filterpapiere. Das phosphorylierte Substrat bindet an das Papier, während ungebundenes ATP weggewaschen wird.
-
Wasche die Filterpapiere mehrmals mit Phosphorsäure, um ungebundenes [γ-³²P]ATP zu entfernen.
-
Trockne die Papiere und messe die Radioaktivität mittels eines Szintillationszählers.
-
Berechne die prozentuale Hemmung für jede Konzentration der Testverbindung im Vergleich zur DMSO-Kontrolle und bestimme den IC₅₀-Wert durch nichtlineare Regression.
Teil 3: Relevanter Signalweg
Die Derivate zielen auf die p38 MAPK-Kaskade ab, einen zentralen Signalweg, der durch Stress-Stimuli und pro-inflammatorische Zytokine wie TNF-α und IL-1β aktiviert wird.
Vereinfachter p38 MAPK Signalweg
Abbildung 2: Vereinfachter p38 MAPK-Signalweg und der Angriffspunkt der Inhibitoren.
References
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A peroxiredoxin-P38 MAPK scaffold increases MAPK activity by MAP3K-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for conducting high-throughput screening (HTS) assays involving 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid. Given the broad spectrum of biological activities associated with the oxazole scaffold, including antimicrobial and anticancer effects, a primary and valuable HTS application is the assessment of cytotoxicity. Identifying compounds with cytotoxic effects is a critical initial step in the discovery of novel anticancer therapeutics.
This document outlines a protocol for a fluorescence-based cytotoxicity assay, a common and robust method for large-scale screening of chemical compounds.
Application Note: High-Throughput Cytotoxicity Screening
Introduction:
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties. This compound, as a member of this class, represents a candidate for screening against various cellular targets. A foundational HTS assay in cancer drug discovery is the evaluation of a compound's ability to induce cell death. This application note describes a cell-based HTS assay to determine the cytotoxic potential of this compound and its analogs.
Assay Principle:
This protocol utilizes a cell-impermeant fluorescent dye that selectively enters cells with compromised membrane integrity, a hallmark of late-stage apoptosis or necrosis. Upon entering a non-viable cell, the dye binds to nucleic acids, resulting in a significant increase in fluorescence. The intensity of the fluorescent signal is directly proportional to the number of dead cells, providing a quantitative measure of cytotoxicity.
Target Audience:
This document is intended for researchers and scientists in academic and industrial drug discovery settings who are involved in the design and execution of high-throughput screening campaigns.
Experimental Protocols
Cell Culture and Seeding
-
Cell Line: A human cancer cell line relevant to the therapeutic area of interest (e.g., HeLa for cervical cancer, A549 for lung cancer).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Protocol:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Resuspend cells in fresh culture medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells per well).
-
Dispense 100 µL of the cell suspension into each well of a clear-bottom 384-well microplate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10 mM to 1 µM).
-
Protocol:
-
Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the serially diluted compound solutions to the corresponding wells of the cell plate. This will result in a final concentration range for screening (e.g., 100 µM to 10 nM).
-
Include appropriate controls:
-
Negative Control: Wells treated with DMSO only (vehicle control).
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Staurosporine).
-
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Cytotoxicity Assay
-
Reagents:
-
Cell-impermeant DNA dye (e.g., Ethidium Homodimer-1 or a commercially available equivalent).
-
Phosphate-Buffered Saline (PBS).
-
-
Protocol:
-
Prepare the dye solution in PBS at the recommended concentration.
-
After the compound incubation period, carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 50 µL of the dye solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
Data Presentation
The quantitative data from the HTS assay should be summarized for clear interpretation and comparison.
| Compound ID | Concentration (µM) | Fluorescence Intensity (RFU) | % Cytotoxicity |
| Cmpd-001 | 100 | 8500 | 85.0 |
| Cmpd-001 | 30 | 6200 | 62.0 |
| Cmpd-001 | 10 | 3100 | 31.0 |
| Cmpd-001 | 3 | 1500 | 15.0 |
| Cmpd-001 | 1 | 800 | 8.0 |
| Vehicle | 0 | 500 | 0.0 |
| Positive Ctrl | 10 | 10000 | 100.0 |
-
% Cytotoxicity Calculation: ((RFU_sample - RFU_vehicle) / (RFU_positive_ctrl - RFU_vehicle)) * 100
Visualizations
Experimental Workflow
Caption: High-Throughput Cytotoxicity Screening Workflow.
Hypothetical Signaling Pathway for Cytotoxicity
Caption: Hypothetical Cytotoxicity Signaling Pathway.
The Synthetic Versatility of 2-Cyclopropyl-1,3-oxazole-4-carboxylic Acid: A Gateway to Novel Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The unique combination of a planar, electron-rich oxazole ring and a rigid, three-dimensional cyclopropyl group offers a compelling scaffold for the synthesis of novel compounds with diverse biological activities. The oxazole core is a common motif in numerous pharmaceuticals, valued for its metabolic stability and ability to engage in key interactions with biological targets. The cyclopropyl moiety can enhance potency, improve metabolic stability, and provide conformational constraint, making it a valuable substituent in drug design. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential therapeutic agents.
While specific examples of bioactive molecules derived directly from this compound are not extensively reported in publicly available literature, its structural alerts point towards its utility in creating derivatives analogous to known bioactive oxazoles. The primary synthetic application of this building block lies in the functionalization of its carboxylic acid group, most commonly through amide bond formation.
Application Notes
The primary application of this compound is as a scaffold for the synthesis of novel carboxamide derivatives with potential therapeutic applications. The oxazole ring system is a known pharmacophore found in a variety of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. The cyclopropyl group can further modulate the pharmacological profile of the resulting molecules.
Key Synthetic Transformation: Amide Coupling
The carboxylic acid functionality of this compound is readily converted to an amide via standard coupling protocols. This allows for the introduction of a wide array of amine-containing fragments, enabling the exploration of structure-activity relationships (SAR).
General Amide Coupling Workflow
Caption: General workflow for amide coupling reactions.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of 2-cyclopropyl-1,3-oxazole-4-carboxamide derivatives. Researchers should adapt these protocols based on the specific properties of the amine being used.
Protocol 1: EDCI/HOBt Mediated Amide Coupling
This is a widely used and generally high-yielding method for amide bond formation that proceeds through an active ester intermediate.
Materials:
-
This compound
-
Amine of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the amine of interest (1.1 eq), HOBt (1.2 eq), and DIPEA or TEA (2.0 eq).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath and add EDCI (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-cyclopropyl-1,3-oxazole-4-carboxamide derivative.
Signaling Pathway Visualization
Caption: EDCI/HOBt amide coupling pathway.
Protocol 2: Acyl Chloride Mediated Amide Coupling
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. This protocol is often suitable for less reactive amines.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Amine of interest
-
Pyridine or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Acyl Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM or toluene, add a catalytic amount of DMF (1-2 drops). Add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride or oxalyl chloride. Co-evaporate with anhydrous toluene (2x) to ensure complete removal.
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add a solution of the amine of interest (1.1 eq) and pyridine or TEA (2.0 eq) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with water (1x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the desired amide derivative.
Acyl Chloride Formation and Reaction
Caption: Acyl chloride mediated amide synthesis.
Data Presentation
Table 1: Synthesis of 2-Cyclopropyl-1,3-oxazole-4-carboxamide Derivatives
| Entry | Amine (R-NH₂) | Coupling Method | Solvent | Yield (%) | Purity (%) |
| 1 | e.g., Aniline | EDCI/HOBt | DMF | e.g., 85 | e.g., >95 |
| 2 | e.g., Benzylamine | Acyl Chloride | DCM | e.g., 78 | e.g., >95 |
| 3 | |||||
| 4 |
Table 2: Biological Activity of 2-Cyclopropyl-1,3-oxazole-4-carboxamide Derivatives
| Compound | Target | Assay Type | IC₅₀ / EC₅₀ (µM) |
| e.g., 1a | e.g., Kinase X | e.g., In vitro kinase assay | e.g., 0.5 |
| e.g., 2a | e.g., Bacterium Y | e.g., MIC determination | e.g., 16 |
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel chemical entities with the potential for significant biological activity. The straightforward functionalization of its carboxylic acid moiety, primarily through robust amide coupling reactions, provides a reliable entry point to a diverse chemical space. The protocols and templates provided herein offer a solid foundation for researchers to explore the synthetic utility of this promising scaffold in the pursuit of new therapeutic agents. It is anticipated that future research will further elucidate the specific applications and biological potential of derivatives of this compound.
Application Note: Quantification of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid in Human Plasma by LC-MS/MS
Abstract
This application note describes a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid in human plasma. The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by rapid and efficient chromatographic separation. This method is intended to serve as a foundational protocol for researchers and drug development professionals requiring the bioanalysis of this compound. While this document provides a detailed theoretical framework based on established analytical principles for similar carboxylic acids, method validation is required to demonstrate its accuracy and precision for this specific analyte.
Introduction
This compound is a molecule of interest in pharmaceutical research. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. Due to the polar nature and carboxylic acid functional group, developing a robust and reliable analytical method is essential.[1][2] Liquid chromatography coupled with mass spectrometry (LC-MS) offers high sensitivity and selectivity for the analysis of small molecules in complex biological samples.[3][4] This application note provides a comprehensive protocol for a proposed LC-MS/MS method suitable for the determination of this compound in human plasma.
Principle
The analytical method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The resulting supernatant is then injected into an LC-MS/MS system. The analyte and IS are separated from endogenous plasma components on a reversed-phase C18 column. Detection and quantification are achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI).
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., a structurally similar and stable isotope-labeled compound)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
Experimental Protocols
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working standard solutions at various concentrations.
-
Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards and QC samples at the desired concentrations.
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Sample preparation is a critical step in bioanalysis to remove interferences and enrich the analyte.[5][6]
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Mass Spectrometer: A tandem mass spectrometer equipped with an ESI source.
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized).
-
MRM Transitions: To be determined by infusing a standard solution of this compound and the IS.
The choice of detection method is crucial for analyzing trace amounts of carboxylic acids in biological samples.[2]
Data Presentation
The following table summarizes the proposed performance characteristics for the analytical method. These values are based on typical performance for similar assays and would need to be confirmed through method validation.
| Parameter | Proposed Target Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | < 15% (< 20% for LLOQ) |
| Recovery | > 80% |
| Matrix Effect | Within acceptable limits |
Visualization of Experimental Workflow
Caption: Experimental workflow for the quantification of this compound in plasma.
Conclusion
The proposed LC-MS/MS method provides a detailed protocol for the quantification of this compound in human plasma. This application note serves as a valuable starting point for researchers, offering a robust sample preparation technique and sensitive analytical conditions. It is imperative that a full method validation be conducted according to regulatory guidelines to ensure the reliability of the data generated for any preclinical or clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 4. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cell-Based Assays with 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole-4-carboxylic acid derivatives are a class of heterocyclic compounds recognized for their versatile role as building blocks in the synthesis of bioactive molecules.[1] These scaffolds are integral to a variety of compounds demonstrating a wide spectrum of biological activities, including potential as antimicrobial and anticancer agents.[1] This document provides detailed application notes and protocols for conducting in vitro cell-based assays to evaluate the biological activity of a specific derivative, 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid (Compound ID: CPOXA). The following protocols are designed to serve as a comprehensive guide for researchers investigating the cytotoxic and apoptotic effects of CPOXA in a cancer cell line model.
Compound Information:
-
Compound Name: this compound
-
Abbreviation: CPOXA
-
CAS Number: 1060816-04-7
-
Molecular Formula: C₇H₇NO₃
-
Molecular Weight: 153.14 g/mol
Data Presentation: Summary of Quantitative Data
The following tables represent hypothetical data for illustrative purposes, based on the execution of the protocols described below.
Table 1: Cytotoxicity of CPOXA on Human Colorectal Carcinoma (HCT116) Cells
| Concentration (µM) | Cell Viability (%) (Mean ± SD, n=3) | IC₅₀ (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{25.8} |
| 1 | 92.1 ± 5.2 | |
| 10 | 68.4 ± 3.9 | |
| 25 | 51.2 ± 2.8 | |
| 50 | 35.7 ± 3.1 | |
| 100 | 18.9 ± 2.5 |
Table 2: Induction of Apoptosis by CPOXA in HCT116 Cells
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD, n=3) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD, n=3) |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 |
| CPOXA (25 µM) | 28.4 ± 2.1 | 10.2 ± 1.3 |
| CPOXA (50 µM) | 45.9 ± 3.5 | 18.7 ± 1.9 |
Table 3: Effect of CPOXA on Caspase-3/7 Activity in HCT116 Cells
| Treatment | Caspase-3/7 Activity (Relative Luminescence Units) (Mean ± SD, n=3) | Fold Change vs. Vehicle |
| Vehicle Control | 15,840 ± 1,230 | 1.0 |
| CPOXA (25 µM) | 58,608 ± 4,570 | 3.7 |
| CPOXA (50 µM) | 98,208 ± 7,890 | 6.2 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability and the half-maximal inhibitory concentration (IC₅₀) of CPOXA using a colorimetric MTT assay.
Materials:
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HCT116 human colorectal carcinoma cells
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Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
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This compound (CPOXA), dissolved in DMSO
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
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Compound Treatment: Prepare serial dilutions of CPOXA in complete DMEM. The final DMSO concentration should not exceed 0.5%. Remove the old media from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (media with 0.5% DMSO).
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Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
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MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
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Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the quantification of apoptotic and necrotic cells following treatment with CPOXA using flow cytometry.
Materials:
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HCT116 cells
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6-well cell culture plates
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CPOXA, dissolved in DMSO
-
Annexin V-FITC Apoptosis Detection Kit
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Propidium Iodide (PI) solution
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Binding Buffer
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Flow Cytometer
Procedure:
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Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with CPOXA at the desired concentrations (e.g., 25 µM and 50 µM) or vehicle control for 24 hours.
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Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
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Cell Washing: Wash the cells twice with cold PBS.
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Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
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Data Analysis: Differentiate cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Caspase-3/7 Activity Assay
This protocol details the measurement of caspase-3 and -7 activity, key executioner caspases in the apoptotic pathway, using a luminogenic substrate.
Materials:
-
HCT116 cells
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White, clear-bottom 96-well plates
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CPOXA, dissolved in DMSO
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Caspase-Glo® 3/7 Assay System
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Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed HCT116 cells in a white-walled 96-well plate at a density of 10,000 cells per well. After 24 hours, treat the cells with CPOXA at the desired concentrations or vehicle control for 12 hours.
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Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
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Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
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Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 hour, protected from light.
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Data Acquisition: Measure the luminescence of each sample using a luminometer.
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Data Analysis: Calculate the fold change in caspase activity relative to the vehicle control.
Mandatory Visualizations
Caption: Hypothetical intrinsic apoptosis signaling pathway induced by CPOXA.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Logical relationship of assays for characterizing CPOXA's effects.
References
Application Notes and Protocols for Efficacy Testing of 2-Cyclopropyl-1,3-oxazole-4-carboxylic Acid Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vivo efficacy of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid derivatives in established animal models of inflammation and cancer. The following sections outline the methodologies for key experiments, present hypothetical quantitative data in structured tables for comparative analysis, and include diagrams of relevant signaling pathways and experimental workflows.
Part 1: Anti-inflammatory Efficacy Testing
Oxazole derivatives have been recognized for their anti-inflammatory properties, often associated with the inhibition of key inflammatory mediators.[1][2] The following protocols describe the use of a murine model of acute inflammation to assess the potential therapeutic effects of this compound derivatives.
Animal Model: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a well-established and highly reproducible method for screening potential anti-inflammatory agents.[3][4] Carrageenan, a sulfated polysaccharide, induces a biphasic acute inflammatory response when injected into the sub-plantar tissue of the rat hind paw.
Experimental Protocol
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Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.[5]
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Grouping and Dosing: Animals are randomly divided into the following groups (n=6 per group):
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Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.
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Positive Control: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg) orally.
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Test Groups: Receive varying doses of the this compound derivative (e.g., 10, 30, and 100 mg/kg) orally.
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-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
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Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
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Data Analysis: The percentage of inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vt is the mean paw volume of the test group and Vc is the mean paw volume of the control group.
Hypothetical Quantitative Data
Table 1: Effect of a this compound Derivative on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Mean Paw Volume (mL) at 3h (± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.04 | - |
| Indomethacin | 10 | 0.42 ± 0.03 | 50.6 |
| Test Compound A | 10 | 0.68 ± 0.05 | 20.0 |
| Test Compound A | 30 | 0.53 ± 0.04 | 37.6 |
| Test Compound A | 100 | 0.45 ± 0.03 | 47.1 |
Potential Signaling Pathway: Inhibition of Pro-inflammatory Mediators
Many anti-inflammatory compounds exert their effects by modulating signaling pathways that lead to the production of pro-inflammatory mediators like prostaglandins and cytokines. A plausible mechanism for this compound derivatives could involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the NF-κB signaling pathway.
Part 2: Anticancer Efficacy Testing
The oxazole scaffold is present in numerous compounds with demonstrated anticancer activity, targeting various mechanisms of cancer cell proliferation and survival.[6][7][8] The following protocols describe the use of a xenograft model to evaluate the antitumor potential of this compound derivatives.
Animal Model: Human Tumor Xenograft in Immunodeficient Mice
Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for assessing the efficacy of novel therapeutic agents.[9][10][11]
Experimental Protocol
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Cell Culture: A human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is cultured in appropriate media under standard conditions (37°C, 5% CO2).
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Animal Housing: Female athymic nude mice (4-6 weeks old) are housed in a specific pathogen-free environment.
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Tumor Implantation: 5 x 10^6 cancer cells in 0.1 mL of a 1:1 mixture of serum-free medium and Matrigel are subcutaneously injected into the right flank of each mouse.
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Tumor Growth Monitoring: Tumor dimensions are measured twice weekly with digital calipers. Tumor volume is calculated using the formula: Volume = (Width^2 x Length) / 2.
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Grouping and Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into the following groups (n=8-10 per group):
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Vehicle Control: Receives the vehicle (e.g., saline with 5% DMSO) intraperitoneally.
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Positive Control: Receives a standard chemotherapeutic agent (e.g., Cisplatin, 5 mg/kg) intraperitoneally.
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Test Groups: Receive varying doses of the this compound derivative (e.g., 25, 50, and 100 mg/kg) intraperitoneally, daily for 21 days.
-
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Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration. Tumors are then excised and weighed.
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Data Analysis: Tumor growth inhibition (TGI) is calculated as: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Hypothetical Quantitative Data
Table 2: Antitumor Efficacy of a this compound Derivative in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) (± SEM) | % TGI | Mean Final Tumor Weight (g) (± SEM) |
| Vehicle Control | - | 1450 ± 120 | - | 1.5 ± 0.15 |
| Cisplatin | 5 | 580 ± 75 | 60.0 | 0.6 ± 0.08 |
| Test Compound B | 25 | 1160 ± 110 | 20.0 | 1.2 ± 0.12 |
| Test Compound B | 50 | 870 ± 95 | 40.0 | 0.9 ± 0.10 |
| Test Compound B | 100 | 652.5 ± 80 | 55.0 | 0.7 ± 0.09 |
Experimental Workflow and Potential Signaling Pathway
The workflow for a typical xenograft study is depicted below. A potential mechanism of action for an anticancer oxazole derivative could involve the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[12]
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 12. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: While various methods exist for oxazole synthesis, a common and effective strategy for this particular molecule involves the cyclization of a β-hydroxy amide derivative. One plausible route is a modified Robinson-Gabriel synthesis starting from cyclopropanecarboxamide and a derivative of serine. Another approach could be the reaction of cyclopropanecarboxamide with an α-haloketone.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in oxazole synthesis can be attributed to several factors including incomplete reactions, side product formation, and degradation of the target molecule.[1] Incomplete cyclodehydration, hydrolysis of the oxazole ring, or competing side reactions are common culprits. Careful control of reaction temperature, exclusion of moisture, and use of appropriate dehydrating agents are crucial.
Q3: I am observing significant impurity peaks in my HPLC/LC-MS analysis. What could these be?
A3: Common impurities can include unreacted starting materials, partially cyclized intermediates (oxazolines), ring-opened hydrolysis products, and byproducts from side reactions. The formation of regioisomers is also a possibility depending on the specific synthetic route employed.
Q4: What are the recommended storage conditions for this compound?
A4: As with many carboxylic acids and heterocyclic compounds, it is advisable to store the product in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Oxazole rings can be sensitive to strong acids and certain oxidizing agents.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Ineffective dehydrating agent. | Consider using alternative dehydrating agents such as triflic anhydride, Burgess reagent, or triphenylphosphine/hexachloroethane.[2] |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS to avoid decomposition. | |
| Starting materials are impure or wet. | Ensure the purity of starting materials and use anhydrous solvents. | |
| Formation of Multiple Products | Side reactions are occurring. | Optimize the reaction conditions (temperature, reaction time, stoichiometry of reagents) to favor the desired product. |
| Isomerization. | Analyze the isomeric purity of your starting materials and intermediates. Purification of intermediates may be necessary. | |
| Product Degradation | Hydrolysis of the oxazole ring. | Work up the reaction under anhydrous conditions and avoid strong aqueous acids or bases if possible. |
| Decarboxylation at high temperatures. | If the reaction is run at a high temperature, consider lowering it. During workup and purification, avoid excessive heating. | |
| Difficulty in Product Isolation/Purification | Product is highly polar. | Use appropriate chromatographic techniques, such as reverse-phase chromatography or ion-exchange chromatography. |
| Product co-elutes with impurities. | Optimize the mobile phase for your column chromatography to achieve better separation. Derivatization of the carboxylic acid to an ester might facilitate purification. |
Experimental Protocol: Modified Robinson-Gabriel Synthesis
This protocol describes a plausible synthesis of this compound from ethyl 3-cyclopropyl-3-oxo-2-(N-cyclopropylcarboxamido)propanoate.
Step 1: Synthesis of Ethyl 2-(cyclopropanecarboxamido)acetate
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To a solution of glycine ethyl ester hydrochloride (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equivalents) dropwise.
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After stirring for 15 minutes, add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Step 2: Cyclodehydration to form Ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate
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Dissolve the product from Step 1 (1 equivalent) in anhydrous toluene.
-
Add a dehydrating agent, for example, phosphorus pentoxide (2 equivalents).
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
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Cool the reaction mixture, quench carefully with a saturated sodium bicarbonate solution, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 3: Hydrolysis to this compound
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Dissolve the ester from Step 2 (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
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Add lithium hydroxide (1.5 equivalents) and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
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Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Visualizations
Synthesis Pathway
Caption: Plausible synthetic route for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
References
Overcoming solubility issues of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous buffers?
A1: this compound is a weakly acidic compound. Carboxylic acids, particularly those with a significant nonpolar component (like the cyclopropyl and oxazole rings), tend to have limited solubility in water.[1][2] In neutral pH, the carboxylic acid group is primarily in its protonated, uncharged form, which is less soluble than its ionized, charged counterpart.[3]
Q2: How does pH affect the solubility of this compound?
A2: The solubility of carboxylic acids is highly pH-dependent.[4][5][6] As the pH of the aqueous buffer increases, the carboxylic acid group deprotonates to form the carboxylate anion. This ionization increases the polarity of the molecule and its ability to interact with water, thereby increasing its solubility.[3][7] A significant increase in solubility is typically observed when the pH is above the compound's pKa.
Q3: What are the primary strategies to improve the solubility of this compound?
A3: The main strategies to enhance the aqueous solubility of poorly soluble carboxylic acids include:
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pH Adjustment: Increasing the pH of the buffer to deprotonate the carboxylic acid.[8]
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Co-solvents: Adding water-miscible organic solvents to the buffer to increase the solubility of the nonpolar parts of the molecule.[9][10]
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Surfactants: Using surfactants to form micelles that can encapsulate the hydrophobic portions of the compound.[11][12][13]
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Cyclodextrins: Employing cyclodextrins to form inclusion complexes, where the hydrophobic part of the molecule is encapsulated within the cyclodextrin cavity.[14][15][16][17][18]
Troubleshooting Guide
Issue: Compound precipitates out of solution upon addition to aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low pH of the buffer | Increase the pH of the buffer in increments (e.g., from pH 7.4 to 8.0, 8.5). | The compound dissolves as the carboxylic acid group ionizes. |
| Insufficient solvent polarity | Add a co-solvent such as DMSO, ethanol, or PEG 400 to the buffer (start with a low percentage, e.g., 1-5% v/v). | The increased polarity of the solvent system helps to dissolve the compound. |
| High concentration of the compound | Reduce the final concentration of the compound in the buffer. | The concentration may be exceeding the compound's solubility limit under the current conditions. |
Issue: Low solubility even after initial pH adjustment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound has very low intrinsic solubility | Introduce a surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) at a concentration above its critical micelle concentration (CMC). | Micellar encapsulation of the compound leads to a significant increase in apparent solubility. |
| Hydrophobic regions of the molecule are limiting solubility | Utilize cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes. | The compound's solubility increases as it is encapsulated within the cyclodextrin. |
| Combination of factors | Combine strategies, for example, use a slightly basic buffer in conjunction with a co-solvent or cyclodextrin. | A synergistic effect may be observed, leading to the desired solubility. |
Illustrative Solubility Data
Disclaimer: The following data is illustrative for a hypothetical poorly soluble carboxylic acid with properties similar to this compound and is intended for educational purposes. Actual results may vary.
Table 1: Effect of pH on Aqueous Solubility
| Buffer pH | Illustrative Solubility (µg/mL) |
| 5.0 | < 1 |
| 6.0 | 5 |
| 7.0 | 25 |
| 7.4 | 50 |
| 8.0 | 200 |
| 8.5 | > 500 |
Table 2: Effect of Co-solvents on Solubility at pH 7.4
| Co-solvent (v/v %) | Illustrative Solubility (µg/mL) |
| None | 50 |
| 1% DMSO | 75 |
| 5% DMSO | 250 |
| 5% Ethanol | 200 |
| 10% PEG 400 | 400 |
Table 3: Effect of Surfactants and Cyclodextrins on Solubility at pH 7.4
| Additive (Concentration) | Illustrative Solubility (µg/mL) |
| None | 50 |
| 0.1% Polysorbate 80 | 150 |
| 0.5% Polysorbate 80 | 600 |
| 2% HP-β-CD | 800 |
| 5% HP-β-CD | > 2000 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
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Prepare a series of aqueous buffers at different pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 8.5).
-
Add an excess amount of this compound to a known volume of each buffer in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
The measured concentration represents the equilibrium solubility at that specific pH.
Protocol 2: Screening of Solubilizing Agents
-
Prepare stock solutions of various co-solvents (e.g., DMSO, Ethanol, PEG 400), surfactants (e.g., Polysorbate 80), and cyclodextrins (e.g., HP-β-CD) in the desired aqueous buffer (e.g., pH 7.4).
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Create a series of formulations by adding different concentrations of each solubilizing agent to the buffer.
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Follow steps 2-7 from Protocol 1 for each formulation to determine the solubility of this compound in the presence of each additive.
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Compare the solubility results to identify the most effective solubilization strategy.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jove.com [jove.com]
- 3. reddit.com [reddit.com]
- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brainly.com [brainly.com]
- 6. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. ijmsdr.org [ijmsdr.org]
- 11. researchgate.net [researchgate.net]
- 12. The effects of surfactants on the dissolution profiles of poorly water-soluble acidic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. humapub.com [humapub.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
Optimization of reaction conditions for 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid esterification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the esterification of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the esterification of this compound?
A1: The most common and direct method for esterifying a carboxylic acid like this compound is the Fischer esterification.[1] This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1] Alternative methods include using coupling agents like carbodiimides (e.g., DCC, EDC) or converting the carboxylic acid to a more reactive species like an acid chloride.
Q2: Which acid catalysts are suitable for the Fischer esterification of this compound?
A2: For Fischer esterification, strong acids are typically used as catalysts.[1] Common choices include sulfuric acid (H₂SO₄) and tosic acid (TsOH).[1] The choice of catalyst can depend on the scale of the reaction and the sensitivity of the starting material to strong acids.
Q3: What are the recommended solvents for this esterification?
A3: In Fischer esterification, the alcohol reactant is often used in excess and can serve as the solvent.[1] If a co-solvent is needed, an inert solvent that is compatible with the reaction conditions, such as toluene or dichloromethane, can be used. The choice of solvent can influence the reaction rate and equilibrium position.
Q4: How can I improve the yield of the esterification reaction?
A4: To improve the yield of a Fischer esterification, which is an equilibrium reaction, you can:
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Use an excess of the alcohol reactant: This shifts the equilibrium towards the product side.[1]
-
Remove water as it is formed: This can be achieved by azeotropic distillation using a Dean-Stark apparatus, especially when using a co-solvent like toluene.
-
Increase the reaction temperature: This can increase the reaction rate, but care must be taken to avoid decomposition of the starting material or product.[2]
-
Optimize catalyst concentration: The amount of acid catalyst can significantly impact the reaction rate.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficient catalyst activity. 2. Reaction temperature is too low. 3. Presence of water in reactants or solvent. 4. Steric hindrance from the cyclopropyl group. | 1. Increase the catalyst loading or use a stronger acid catalyst. 2. Increase the reaction temperature, monitoring for any degradation. 3. Ensure all reactants and solvents are anhydrous. 4. Consider a different esterification method, such as using a coupling agent (EDC/DCC) or converting to the acid chloride first. |
| Formation of Side Products | 1. Decomposition of the oxazole ring under harsh acidic conditions. 2. Dehydration or other side reactions of the alcohol. | 1. Use a milder acid catalyst or a non-acid-catalyzed method. 2. Lower the reaction temperature. 3. Use an alcohol that is less prone to side reactions. |
| Difficult Product Isolation | 1. The product is soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. | 1. Adjust the pH of the aqueous phase to ensure the ester is in a neutral form. 2. Use a different extraction solvent or add brine to break up emulsions. |
| Product Purity Issues | 1. Incomplete reaction leaving unreacted starting material. 2. Presence of side products. | 1. Allow the reaction to run for a longer time or drive the equilibrium by removing water. 2. Purify the crude product using column chromatography or recrystallization. |
Data Presentation: Optimization of Reaction Parameters
The following tables summarize the general effects of different parameters on the esterification reaction, based on common principles.[2] Optimal conditions for this compound may vary.
Table 1: Effect of Catalyst on Esterification Yield
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| H₂SO₄ | 5 | 80 | 12 | ~90 |
| TsOH | 5 | 80 | 12 | ~85 |
| No Catalyst | 0 | 80 | 24 | <10 |
Table 2: Effect of Temperature on Esterification Yield
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| H₂SO₄ | 5 | 60 | 24 | ~75 |
| H₂SO₄ | 5 | 80 | 12 | ~90 |
| H₂SO₄ | 5 | 100 | 8 | ~92 (with potential for side products) |
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Reagent Addition: Add the desired alcohol (e.g., ethanol, 20 eq) as the solvent.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.05 eq) dropwise while stirring.
-
Reaction: Heat the mixture to reflux (the temperature will depend on the alcohol used) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Protocol 2: Esterification using EDC Coupling
-
Reaction Setup: Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous solvent like dichloromethane.
-
Reagent Addition: Cool the mixture to 0 °C and add EDC (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with water and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Visualizations
References
Troubleshooting unexpected side reactions in the synthesis of oxazoles
This technical support center is designed for researchers, scientists, and drug development professionals to address common and unexpected side reactions encountered during the synthesis of oxazoles. Below you will find troubleshooting guides in a question-and-answer format to help you navigate challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Robinson-Gabriel Synthesis
Q1: I am observing low to no yield of my desired oxazole product. What are the likely causes and how can I improve the outcome?
A1: Low or non-existent product formation in the Robinson-Gabriel synthesis can stem from several factors, primarily incomplete cyclization or degradation of the starting material.[1]
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Potential Cause: Incomplete Cyclization. The cyclodehydration of the 2-acylamino-ketone precursor may be inefficient.
-
Recommended Solutions:
-
Optimize the Dehydrating Agent: While concentrated sulfuric acid is traditionally used, other reagents like phosphorus pentoxide, phosphoryl chloride, or trifluoroacetic anhydride can be more effective for certain substrates.[1] For sensitive starting materials prone to degradation under strong acidic conditions, consider milder agents such as triphenylphosphine/iodine or the Burgess reagent.[1]
-
Increase Reaction Temperature: Higher temperatures can facilitate the cyclization and dehydration steps. However, it is crucial to monitor the reaction for any signs of decomposition.[1]
-
Verify Starting Material Purity: Impurities within the 2-acylamino-ketone can hinder the reaction. Ensure your starting material is pure and thoroughly dried.[1]
-
-
-
Potential Cause: Starting Material Decomposition. The harsh acidic environment can lead to the degradation of sensitive substrates.[1]
-
Recommended Solutions:
-
Use a Milder Dehydrating Agent: As mentioned, reagents like triphenylphosphine/iodine can be a good alternative for acid-sensitive compounds.[1]
-
Reduce Reaction Time: Closely monitor the reaction's progress and proceed with the workup as soon as the starting material is consumed to minimize exposure to harsh conditions.[1]
-
-
Q2: My reaction is producing significant byproducts. What are the common side reactions and how can I minimize them?
A2: The presence of byproducts is a common issue, often arising from residual water, unintended side reactions like enamide formation, or polymerization.[1]
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Potential Cause: Hydrolysis of Intermediates. The presence of water can lead to the hydrolysis of the oxazoline intermediate, reverting it to the starting material or forming a diol byproduct.[1]
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Potential Cause: Formation of Enamides. Elimination of water from the 2-acylamino-ketone can sometimes lead to the formation of a competing enamide side product.[1]
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Recommended Solution:
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Modify Reaction Conditions: Adjusting the temperature or the choice of dehydrating agent may disfavor the pathway leading to enamide formation. This often requires systematic experimentation.[1]
-
-
-
Potential Cause: Polymerization/Tar Formation. Highly reactive starting materials or intermediates can polymerize under strong acid catalysis.[1]
Fischer Oxazole Synthesis
Q3: I am getting a significant amount of an oxazolidinone byproduct in my Fischer oxazole synthesis. What causes this and how can I avoid it?
A3: The formation of an oxazolidinone is a known byproduct in the Fischer oxazole synthesis.[2] This typically arises from the reaction conditions used.
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Potential Cause: The specific reaction conditions, including the type of acid and solvent, can favor the formation of the oxazolidinone byproduct.
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Recommended Solutions:
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Strictly Anhydrous Conditions: The Fischer synthesis requires anhydrous hydrochloric acid in dry ether.[2] The presence of water can contribute to the formation of side products.
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Control of Reactant Stoichiometry: The cyanohydrin and aldehyde are typically used in equimolar amounts.[2] Deviations from this may lead to side reactions.
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-
Van Leusen Oxazole Synthesis
Q4: My Van Leusen reaction is giving a low yield, and I suspect the formation of a stable intermediate. How can I address this?
A4: Low yields in the Van Leusen synthesis are often due to the incomplete elimination of the tosyl group, leading to the accumulation of a stable 4-tosyl-4,5-dihydrooxazole intermediate.[3]
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Potential Cause: Incomplete Elimination of the Tosyl Group. The final step, a base-promoted elimination of p-toluenesulfinic acid, can be inefficient.[3]
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Recommended Solutions:
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Increase Reaction Temperature: Gently heating the reaction mixture can promote the elimination step.[3]
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Use a Stronger Base: While potassium carbonate is often sufficient, switching to a stronger, non-nucleophilic base like potassium tert-butoxide or DBU can lead to a more efficient elimination.[3]
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Extend Reaction Time: In some instances, a longer reaction time will allow for the complete conversion of the intermediate to the final oxazole product.[3]
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Q5: I have identified N-(tosylmethyl)formamide as a byproduct in my reaction. What is its origin and how can I prevent its formation?
A5: N-(tosylmethyl)formamide is a decomposition product of the key reagent, tosylmethyl isocyanide (TosMIC), particularly under basic conditions in the presence of water.[3]
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Potential Cause: Decomposition of TosMIC.
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Recommended Solution:
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Maintain Anhydrous Conditions: It is critical to perform the reaction under strictly anhydrous conditions to prevent the degradation of TosMIC.[3]
-
-
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the yield of oxazole products in various synthetic methods.
| Synthesis Method | Reactants | Conditions | Product | Yield (%) | Side Product(s) | Ref. |
| Modified Van Leusen | α-Benzyl-TosMIC, Benzaldehyde | K₂CO₃, Methanol, Reflux, 6h | 4-Benzyl-5-phenyloxazole | 85 | Not specified | [4] |
| Modified Van Leusen | α-Methyl-TosMIC, Benzaldehyde | K₂CO₃, Methanol, Reflux | 4-Methyl-5-phenyloxazole | 78 | Not specified | [4] |
| Modified Van Leusen | α-Isopropyl-TosMIC, Benzaldehyde | K₂CO₃, Methanol, Reflux | 4-Isopropyl-5-phenyloxazole | 65 | Not specified | [4] |
| Novel Oxazole Synthesis | Benzoic acid, Ethyl 2-isocyanoacetate | DMAP-Tf, DMAP, CH₂Cl₂, 40°C, 30 min | Ethyl 5-phenyloxazole-4-carboxylate | 96 | Not specified | [5] |
| Novel Oxazole Synthesis | Benzoic acid, Ethyl 2-isocyanoacetate | DMAP-Tf, Et₃N, CH₂Cl₂, 40°C, 60 min | Ethyl 5-phenyloxazole-4-carboxylate | 25 | Not specified | [5] |
Experimental Protocols
Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid[6]
This protocol outlines a traditional method for the synthesis of 2,5-disubstituted oxazoles.
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Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction's progress using TLC until the starting material is consumed (typically 1-4 hours).
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Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
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Extraction: Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) to a pH of 7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
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Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Modified Van Leusen Synthesis of 4-Substituted Oxazoles[4]
This protocol details the synthesis of 4-substituted oxazoles.
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Materials:
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α-Substituted tosylmethyl isocyanide (TosMIC) derivative (e.g., α-Benzyl-p-toluenesulfonylmethyl isocyanide, 1.00 g, 3.50 mmol)
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Aldehyde (e.g., Benzaldehyde, 0.37 g, 3.50 mmol)
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Potassium carbonate (0.97 g, 7.00 mmol)
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Methanol (20 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve the α-substituted TosMIC derivative and the aldehyde in methanol.
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Add potassium carbonate to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction by TLC.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the methanol under reduced pressure.
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Add water (20 mL) and ethyl acetate (20 mL) to the residue and transfer to a separatory funnel.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Troubleshooting Logic for Low Yield in Oxazole Synthesis
Caption: Troubleshooting workflow for addressing low product yield.
Relationship Between Reaction Parameters and Side Products in Robinson-Gabriel Synthesis
References
Stability testing of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid under different storage conditions
Technical Support Center: Stability of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability testing of this compound. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the integrity of the compound, it should be stored in a tightly closed container in a cool, dry place.[1] It is also advisable to protect it from direct sunlight and heat sources.[1] For long-term storage, maintaining a controlled environment is crucial.
Q2: What potential degradation pathways should I be aware of for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related oxazole-4-carboxylic acid derivatives are known to be susceptible to hydrolytic ring-opening and decarboxylation.[2] Therefore, it is crucial to control moisture and consider the pH of any solutions. Forced degradation studies are recommended to identify the specific degradation products and pathways for this molecule.[3][4]
Q3: What analytical techniques are most suitable for stability testing of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a highly recommended technique due to its sensitivity, accuracy, and ability to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[5] Liquid Chromatography-Mass Spectrometry (LC-MS) is also invaluable for identifying the chemical structures of any degradants formed.[6][7] Spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide additional structural information about changes in the molecule.[5]
Q4: How should I design a forced degradation study for this compound?
A4: A forced degradation study, as outlined by ICH guidelines, should expose the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.[3] This typically includes exposure to acidic and basic conditions, oxidation, heat, and light.[3][4] The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the analytical methods are stability-indicating.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of the compound in solution. | The pH of the solution may be promoting hydrolysis. Oxazole rings, especially with carboxylic acid substituents, can be sensitive to acidic or basic conditions.[2] | Prepare solutions in a pH-controlled buffer (e.g., neutral pH) and analyze them promptly. Conduct a pH-rate profile study to determine the pH of maximum stability. |
| Appearance of multiple unknown peaks in the chromatogram after storage. | The compound is degrading into several byproducts. This could be due to a combination of factors such as temperature, light, and interaction with excipients (if in a formulation). | Perform peak purity analysis using a photodiode array (PDA) detector. Use LC-MS to identify the mass of the unknown peaks and elucidate their structures. Review the storage conditions to eliminate potential stressors. |
| Inconsistent results in stability studies. | This could stem from variations in experimental conditions, such as temperature fluctuations, exposure to light, or inconsistencies in sample preparation. | Ensure all stability chambers are properly calibrated and maintained. Protect samples from light at all stages of handling and analysis by using amber vials or covering them with aluminum foil. Standardize the sample preparation protocol. |
| No degradation is observed under stress conditions. | The stress conditions may not be harsh enough to induce degradation. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. However, be cautious not to use unrealistically harsh conditions that would not be relevant to normal storage or use. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.
3. Sample Analysis:
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After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
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Analyze the samples using a validated stability-indicating HPLC method.
4. Data Presentation:
The results of the stability study should be summarized in a clear and organized manner.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | Temperature | % Assay of Parent Compound | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 hours | 60°C | 85.2 | 14.8 | 2 |
| 0.1 N NaOH | 24 hours | Room Temp | 78.5 | 21.5 | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 92.1 | 7.9 | 1 |
| Thermal | 48 hours | 80°C | 95.8 | 4.2 | 1 |
| Photolytic | - | - | 98.3 | 1.7 | 1 |
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of a pharmaceutical compound.
Caption: Workflow for a forced degradation stability study.
Logical Relationship of Stability Factors
This diagram shows the key factors that can influence the stability of this compound.
Caption: Factors influencing compound degradation.
References
- 1. kishida.co.jp [kishida.co.jp]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up the Synthesis of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges and frequently asked questions during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most promising synthetic routes for scaling up the synthesis of this compound?
A1: For the large-scale synthesis of this compound, two primary routes are recommended based on readily available starting materials and scalability considerations:
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Route 1: From Cyclopropanecarboxaldehyde and Diethyl 2-amino-3-oxosuccinate. This approach involves the condensation of an aldehyde with an amino-ketoester, followed by cyclization and hydrolysis. It is a modification of the Robinson-Gabriel synthesis.
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Route 2: From Cyclopropanecarboxylic Acid and an Isocyanoacetate. This method involves the activation of a carboxylic acid and its subsequent reaction with an isocyanoacetate derivative, which can be a direct and efficient way to form the oxazole ring.[1][2][3]
Q2: What are the critical parameters to consider when scaling up the synthesis?
A2: When moving from a laboratory to a pilot or production scale, several factors become critical:
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Heat Transfer: Exothermic reactions need to be carefully controlled to prevent runaway reactions. The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation more challenging.
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Mass Transfer and Mixing: Ensuring homogenous mixing of reactants is crucial for consistent reaction outcomes and to avoid localized "hot spots."
-
Reagent Addition Rate: The rate of addition of reagents can significantly impact impurity profiles and overall yield.
-
Work-up and Purification: Extraction and purification methods need to be adapted for larger volumes. The choice of solvents and equipment for crystallization or chromatography becomes critical.
-
Safety: A thorough risk assessment of all reagents and reaction conditions is mandatory. This includes understanding the hazards of starting materials like cyclopropanecarboxaldehyde, which is a flammable liquid and corrosive.[4][5]
Q3: What are the common challenges and side reactions to anticipate?
A3: Common issues in oxazole synthesis include:
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Incomplete cyclization: This can lead to the isolation of intermediate products.
-
Side reactions of the starting materials: For example, aldehydes can undergo oxidation or self-condensation.
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Epimerization or racemization: If chiral centers are present, the reaction conditions might affect their stereochemical integrity.
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Product purification: The polar nature of the carboxylic acid can make purification by chromatography challenging.[6]
Troubleshooting Guides
Problem 1: Low Yield in the Final Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress by TLC or HPLC. Consider extending the reaction time or increasing the temperature moderately. |
| Side Reactions | Ensure the purity of starting materials. Use freshly distilled aldehydes. Run the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation. |
| Sub-optimal Reagent Stoichiometry | Optimize the molar ratios of the reactants. A slight excess of one reagent may be beneficial. |
| Inefficient Work-up | During aqueous work-up, perform multiple extractions to ensure complete recovery of the product. Adjust the pH carefully during acid-base extractions to maximize product partitioning into the desired phase. |
Problem 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| High Polarity of the Carboxylic Acid | Consider converting the carboxylic acid to its ester derivative before purification by chromatography. The ester can be hydrolyzed back to the acid after purification. |
| Streaking on Silica Gel TLC/Column | Add a small amount of acetic acid or formic acid to the eluent system to suppress the ionization of the carboxylic acid and improve the peak shape during chromatography. |
| Product is an Oil and Difficult to Crystallize | Attempt co-distillation with a suitable solvent to remove residual impurities. If the product is an oil, consider converting it to a solid salt (e.g., with a suitable amine) to facilitate purification by crystallization. |
| Inseparable Impurities | Re-evaluate the reaction conditions to minimize the formation of the problematic impurity. Consider alternative purification techniques like preparative HPLC. |
Experimental Protocols
Proposed Scalable Synthesis Route 1: From Cyclopropanecarboxaldehyde
This protocol is a proposed route and may require optimization for large-scale synthesis.
Step 1: Synthesis of Ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate
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To a stirred solution of diethyl 2-amino-3-oxosuccinate (1.0 eq) in a suitable solvent (e.g., toluene or xylenes) at room temperature, add cyclopropanecarboxaldehyde (1.1 eq).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide or lithium hydroxide (1.5 - 2.0 eq) and stir the mixture at room temperature or with gentle heating.
-
Monitor the hydrolysis by TLC or HPLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dilute the aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.
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Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Data Presentation: Comparison of General Oxazole Synthesis Methods
| Synthetic Method | Starting Materials | Typical Reagents/Conditions | Advantages | Potential Scale-up Challenges | Reported Yields (General) |
| Robinson-Gabriel Synthesis | α-Acylamino ketone | Dehydrating agent (e.g., H₂SO₄, POCl₃)[7] | Well-established, versatile. | Harsh acidic conditions, potential for side reactions. | 60-90% |
| van Leusen Oxazole Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃)[8] | Mild conditions, commercially available starting materials. | TosMIC can be expensive on a large scale, potential for byproduct formation. | 70-95% |
| From Carboxylic Acids | Carboxylic acid, Isocyanoacetate | Activating agent (e.g., triflylpyridinium reagent), Base (e.g., DMAP)[2] | Direct conversion from carboxylic acids, good functional group tolerance.[1][3] | Stoichiometric activating agent required, potential for waste generation. | 70-97%[3] |
Visualizations
Caption: Proposed two-step synthesis workflow for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing impurities in the final product of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, leading to low yields or impure products. The synthetic process is considered in two main stages: the formation of the ethyl ester precursor (Ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate) via a Hantzsch-type synthesis, followed by its hydrolysis to the final carboxylic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Ethyl Ester | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended time, consider extending the reaction time or cautiously increasing the temperature. |
| Decomposition of starting materials: The α-halo-β-ketoester (e.g., ethyl 2-chloroacetoacetate) can be unstable. | Use freshly distilled or high-purity starting materials. Store sensitive reagents under appropriate conditions (e.g., refrigeration, inert atmosphere). | |
| Ineffective ammonia source: The concentration of the ammonia solution may be too low, or the ammonium acetate may not be of sufficient quality. | Use a fresh, concentrated solution of ammonium hydroxide or high-purity ammonium acetate. | |
| Presence of Significant Byproducts in Ester Synthesis | Formation of side-products: Self-condensation of the α-halo-β-ketoester or reaction with impurities can lead to undesired byproducts. | Ensure the purity of starting materials. The slow addition of the α-halo-β-ketoester to the reaction mixture can sometimes minimize side reactions. |
| Incomplete Hydrolysis of the Ethyl Ester | Insufficient base or reaction time: The ester may not be fully saponified if the amount of base (e.g., NaOH, KOH) is insufficient or the reaction is not allowed to proceed to completion. | Use a molar excess of the base. Monitor the reaction by TLC until the starting ester spot disappears. Gentle heating can accelerate the hydrolysis. |
| Difficulty in Isolating the Carboxylic Acid | Product remains in the aqueous layer during extraction: The carboxylic acid may be deprotonated and soluble in the aqueous phase, especially if the pH is not sufficiently acidic. | After hydrolysis, ensure the reaction mixture is acidified to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl) to protonate the carboxylate. Confirm the pH with pH paper. |
| Emulsion formation during extraction: The presence of certain impurities can lead to the formation of stable emulsions, making phase separation difficult. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | |
| Final Product is Contaminated with Unreacted Ester | Incomplete hydrolysis: As mentioned above, this is a common issue. | Re-subject the impure product to the hydrolysis conditions with fresh base. |
| Final Product is Discolored | Presence of colored impurities: These may arise from the decomposition of starting materials or side reactions. | Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and efficient method involves a two-step process. The first step is the Hantzsch oxazole synthesis to form Ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate from cyclopropanecarboxamide, ethyl 2-chloroacetoacetate, and an ammonia source. The second step is the hydrolysis of the resulting ethyl ester to the desired carboxylic acid.
Q2: My reaction to form the ethyl ester intermediate is not working. What are the critical parameters?
The critical parameters for the Hantzsch synthesis of the ethyl ester include the purity of the starting materials, particularly the ethyl 2-chloroacetoacetate, the reaction temperature, and the concentration of the ammonia source. Ensure all reagents are of high quality and that the reaction is monitored for completion.
Q3: I am having trouble with the hydrolysis of the ethyl ester. Are there any specific recommendations?
Complete hydrolysis is crucial for obtaining a pure final product. It is recommended to use an excess of a strong base like sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like ethanol or methanol. Heating the reaction mixture can also facilitate the process. Always monitor the reaction by TLC to ensure all the starting ester has been consumed before proceeding with the work-up.
Q4: What is the best way to purify the final this compound?
Due to the polar nature of the carboxylic acid, purification can be challenging. A common method is through acid-base extraction. The crude product is dissolved in an organic solvent and washed with a basic aqueous solution. The carboxylic acid will move into the aqueous layer as its salt. The aqueous layer is then separated, acidified, and the pure carboxylic acid is extracted with an organic solvent. If further purification is needed, recrystallization or reversed-phase column chromatography can be employed.
Q5: My final product seems to be unstable. What are the recommended storage conditions?
While this compound is generally stable, like many organic compounds, it is best stored in a cool, dry, and dark place. If long-term storage is required, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate
This protocol is a representative Hantzsch oxazole synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclopropanecarboxamide (1.0 equivalent) and ammonium acetate (2.0 equivalents) in ethanol.
-
Addition of Reagents: To the stirred mixture, add ethyl 2-chloroacetoacetate (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the starting material spots are no longer visible.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
Protocol 2: Hydrolysis of Ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate
-
Reaction Setup: Dissolve the crude ethyl 2-cyclopropyl-1,3-oxazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and water (e.g., a 1:1 ratio).
-
Addition of Base: Add sodium hydroxide (2.0-3.0 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours.
-
Monitoring: Monitor the hydrolysis by TLC until the ester starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If a precipitate does not form, extract the acidified aqueous solution with ethyl acetate.
-
Purification: The crude carboxylic acid can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for impurity identification.
Caption: Purification process via acid-base extraction.
Addressing poor cell permeability of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid derivatives
This guide provides troubleshooting advice and detailed protocols for researchers experiencing challenges with the cell permeability of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the cell permeability of my this compound derivative expected to be poor?
A1: The primary reason is the presence of the carboxylic acid group. At physiological pH (approximately 7.4), this functional group is mostly deprotonated (ionized), carrying a negative charge.[1][2][3] This charge increases the molecule's polarity and hydrophilicity, which significantly hinders its ability to passively diffuse across the lipophilic (fat-loving) cell membrane.[3] Key physicochemical determinants for membrane permeability include lipophilicity, molecular size, ionization state, and hydrogen-bonding capacity.[4][5]
Q2: What are the main strategies to improve the cell permeability of these compounds?
A2: The most common and effective strategy is the "prodrug" approach.[1][6][7] This involves temporarily masking the polar carboxylic acid group by converting it into a more lipophilic moiety, such as an ester.[1][8] This neutral, more lipid-soluble prodrug can cross the cell membrane more easily. Once inside the cell, endogenous enzymes called esterases cleave the ester, regenerating the active carboxylic acid compound.[3] Other strategies include optimizing the overall physicochemical properties of the molecule, such as its lipophilicity (logP) and reducing its hydrogen bonding potential.[4][9]
Q3: How do I measure the cell permeability of my compound?
A3: There are several standard in vitro assays. The two most common are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that predicts passive diffusion across an artificial lipid membrane. It is high-throughput and cost-effective for initial screening.[10][11]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal barrier.[12][13] It provides more comprehensive data, as it can assess passive diffusion, active transport, and efflux mechanisms.[12]
Q4: My compound has poor permeability in PAMPA. What does this indicate?
A4: Poor permeability in a PAMPA assay strongly suggests that the compound has unfavorable physicochemical properties for passive diffusion.[11] This is likely due to high polarity, low lipophilicity, or a high number of hydrogen bond donors/acceptors, consistent with the ionized carboxylic acid group.[4][5] Since PAMPA only measures passive transport, it confirms that this is a primary hurdle for your molecule.[11]
Q5: My compound shows high permeability in PAMPA but low accumulation in Caco-2 cells. What could be the reason?
A5: This discrepancy often points to active efflux. The Caco-2 cells express efflux transporter proteins (like P-glycoprotein or P-gp) that actively pump compounds out of the cell, reducing intracellular concentration.[13][14] The PAMPA model lacks these transporters.[11] To confirm this, you can run a Caco-2 assay with a known efflux pump inhibitor, such as verapamil.[3][14] A significant increase in permeability in the presence of the inhibitor confirms that your compound is an efflux substrate.[14]
Troubleshooting Guides
Issue 1: Low intracellular concentration of the compound in cell-based assays.
| Possible Cause | Explanation | Recommended Solution |
| Poor Passive Diffusion | The carboxylic acid is ionized at physiological pH, making the molecule too polar to cross the cell membrane efficiently.[3] | Implement a Prodrug Strategy: Synthesize a simple methyl or ethyl ester of your compound. This masks the charge, increases lipophilicity, and facilitates cell entry.[1][3] The active drug is released inside the cell by esterase enzymes.[3] |
| Active Efflux | The compound is a substrate for efflux pumps (e.g., P-gp, BCRP) on the cell surface, which actively remove it from the cell.[14] | Test for Efflux: Conduct a bidirectional Caco-2 assay. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests active efflux.[14] Confirm by re-running the assay with an efflux pump inhibitor like verapamil.[3][14] |
| Poor Aqueous Solubility | While trying to increase lipophilicity, the compound's solubility in the aqueous assay buffer may have become too low, limiting the concentration available to permeate the cells. | Balance Lipophilicity and Solubility: Aim for a logD value (a measure of lipophilicity at a specific pH) in the optimal range of 1-3. Modify the structure to improve solubility without sacrificing all lipophilicity. Using advanced formulations like SEDDS (self-emulsifying drug delivery systems) can also be explored.[6] |
Issue 2: Inconsistent results in Caco-2 permeability assays.
| Possible Cause | Explanation | Recommended Solution |
| Compromised Monolayer Integrity | The Caco-2 cell monolayer may not have formed completely, or tight junctions may be weak, allowing the compound to leak through paracellularly. | Verify Monolayer Integrity: Before each experiment, measure the Transepithelial Electrical Resistance (TEER). TEER values should be ≥200 Ω·cm².[15] Additionally, perform a Lucifer Yellow rejection assay; leakage should be minimal.[14] |
| Compound Cytotoxicity | High concentrations of the test compound may be toxic to the Caco-2 cells, damaging the monolayer during the assay. | Assess Cytotoxicity: Perform a preliminary MTT or similar viability assay using the planned compound concentrations and incubation time to ensure cell health is not affected. |
| Metabolism by Caco-2 Cells | The compound may be metabolized by enzymes within the Caco-2 cells, leading to an underestimation of its transport. | Analyze for Metabolites: Use LC-MS/MS to analyze samples from both the donor and receiver compartments to check for the appearance of metabolites. |
Experimental Protocols & Data
Data Presentation: Permeability Classification
The apparent permeability coefficient (Papp) is calculated from in vitro assays to classify compounds.
| Permeability Class | Papp (x 10⁻⁶ cm/s) in Caco-2 | Expected Human Absorption |
| High | > 10 | > 90% |
| Medium | 1 - 10 | 20% - 90% |
| Low | < 1 | < 20% |
Note: This is a general classification and may vary slightly between laboratories.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a method to assess passive permeability.
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP) - Donor plate
-
96-well acceptor plate (low-binding)
-
Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Coat Filter Plate: Carefully add 5 µL of the lipid solution to each well of the filter (donor) plate, ensuring the microporous filter at the bottom is fully coated.[16] Do not let the pipette tip touch the membrane.
-
Prepare Donor Solutions: Dilute the test compound stock solution in PBS to a final concentration of 10-50 µM. The final DMSO concentration should be kept low (<1%).
-
Start Assay: Immediately after coating, add 150 µL of the donor solution to each well of the filter plate.
-
Assemble and Incubate: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Analysis: After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: The apparent permeability coefficient (Pe or Papp) is calculated using established equations that account for volumes, surface area, and incubation time.
Protocol 2: Caco-2 Permeability Assay (Bidirectional)
This assay assesses both passive and active transport.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with semi-permeable inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)
-
Test compound and controls (e.g., propranolol for high permeability, atenolol for low)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for ~21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[14]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values indicating a confluent, tight monolayer (e.g., >200 Ω·cm²).[15]
-
Assay Preparation: Wash the cell monolayers gently with pre-warmed (37°C) transport buffer. Equilibrate the cells in the buffer for 20-30 minutes at 37°C.
-
Apical to Basolateral (A→B) Transport:
-
Add the test compound solution (in transport buffer) to the apical (upper) compartment.
-
Add fresh transport buffer to the basolateral (lower) compartment.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the test compound solution to the basolateral compartment.
-
Add fresh transport buffer to the apical compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12]
-
Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver compartments of each well. Analyze the concentration of the compound using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp value for both A→B and B→A directions. The efflux ratio is calculated as Papp(B→A) / Papp(A→B). An efflux ratio >2 is a strong indicator of active efflux.[14]
Visualizations
Factors Influencing Cell Permeability
The following diagram illustrates the key physicochemical properties that govern a compound's ability to cross the cell membrane.
Caption: Key physicochemical drivers of cell permeability.
Troubleshooting Workflow for Poor Permeability
This workflow provides a logical sequence of experiments to diagnose and address poor cell permeability.
Caption: Experimental workflow to diagnose permeability issues.
Prodrug Activation Strategy
This diagram illustrates the mechanism by which an ester prodrug improves cell entry and releases the active compound.
Caption: Prodrug strategy for enhancing cell entry.
References
- 1. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.co.za [journals.co.za]
- 6. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 7. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. enamine.net [enamine.net]
- 13. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Optimizing Selectivity of 2-Cyclopropyl-1,3-oxazole-4-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the target selectivity of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the first step in optimizing the selectivity of a novel compound like this compound?
A1: The initial and most critical step is to gain a comprehensive understanding of the target receptors or enzymes.[1] This involves in-depth studies of the structure, function, and distribution of the intended biological target. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into the molecular architecture of the target, which is foundational for designing more selective compounds.[1]
Q2: How can off-target effects of a carboxylic acid-containing compound be minimized?
A2: Minimizing off-target effects for a compound with a carboxylic acid moiety involves several strategies. The carboxylic acid group is a key functionality in many drugs but can sometimes lead to poor pharmacokinetic properties or toxicity.[2] One approach is to explore bioisosteric replacements for the carboxylic acid group. These are functional groups with similar physical or chemical properties that can improve selectivity and pharmacokinetic profiles.[2] Additionally, structure-based drug design can help identify modifications to the scaffold that reduce binding to off-target proteins.[1]
Q3: What role does computational modeling play in improving selectivity?
A3: Computational modeling is a powerful tool for predicting and understanding drug-target interactions.[1] Techniques like molecular docking and molecular dynamics simulations allow researchers to model how a compound like this compound will bind to its intended target and potential off-targets. These simulations can guide the design of derivatives with improved selectivity by predicting which modifications will enhance binding to the desired target while weakening interactions with others.[1]
Q4: What are the key bioassays for evaluating compound selectivity?
A4: A variety of bioassays are essential for evaluating selectivity. These can be broadly categorized as biochemical assays and cell-based assays.[3]
-
Biochemical assays , such as enzyme inhibition assays and receptor binding assays, measure the direct interaction of the compound with isolated target proteins.[3]
-
Cell-based assays provide a more physiologically relevant context by assessing the compound's activity and potential toxicity in living cells.[3] Comparing the potency of the compound against the primary target with its activity against a panel of related and unrelated proteins provides a selectivity profile.
Troubleshooting Guides
Problem 1: High off-target activity observed in initial screening.
| Possible Cause | Troubleshooting Step |
| Promiscuous binding due to compound structure | Perform structure-activity relationship (SAR) studies to identify functional groups contributing to off-target binding. The oxazole-4-carboxylic acid scaffold can be strategically modified to enhance selectivity.[4] |
| Compound interacts with a broad family of proteins | Utilize computational approaches like molecular field analysis to understand the electrostatic differences between the target and off-target binding sites. This can guide modifications to exploit these differences.[5] |
| Incorrect assay conditions | Ensure that the buffer, pH, and other conditions of your bioassay are optimized to be physiologically relevant and to minimize non-specific binding. |
Problem 2: Difficulty in improving selectivity through structural modifications.
| Possible Cause | Troubleshooting Step |
| Limited understanding of the binding pocket | If not already available, obtain a high-resolution crystal structure of the compound bound to its primary target and at least one major off-target. This will provide a structural basis for rational drug design.[1] |
| Modifications lead to loss of potency | Employ a multi-parameter optimization approach. Instead of focusing solely on selectivity, consider a balance of properties including potency, solubility, and metabolic stability.[6] |
| Carboxylic acid group is essential for binding but also for off-target interactions | Investigate subtle modifications of the carboxylic acid, such as its positioning or the introduction of adjacent sterically hindering groups, to disrupt off-target binding while maintaining on-target activity. The deprotonated carboxylic acid group's interaction with active site residues is often crucial.[7] |
Quantitative Data Summary
Since specific quantitative data for this compound is not publicly available, the following table provides an example of how to present selectivity data for a hypothetical compound.
Table 1: Example Selectivity Profile of a Hypothetical Inhibitor
| Target | IC₅₀ (nM) | Selectivity Index (vs. Primary Target) |
| Primary Target X | 15 | - |
| Off-Target Y | 300 | 20-fold |
| Off-Target Z | 1,500 | 100-fold |
| Off-Target A | >10,000 | >667-fold |
IC₅₀: The half maximal inhibitory concentration. Selectivity Index: Calculated as IC₅₀ (Off-Target) / IC₅₀ (Primary Target).
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay (Fluorescence-Based)
This protocol describes a general method to determine the IC₅₀ of an inhibitor against a target enzyme.
-
Reagent Preparation :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of the compound to create a range of concentrations.
-
Prepare assay buffer, enzyme solution, and substrate solution at appropriate concentrations.
-
-
Assay Procedure :
-
Add a small volume of each compound dilution to the wells of a microplate.
-
Add the enzyme solution to each well and incubate for a predetermined time to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorescent substrate.
-
Monitor the change in fluorescence over time using a plate reader.
-
-
Data Analysis :
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Target Engagement Assay
This protocol provides a general workflow to confirm if the compound interacts with its target in a cellular context.
-
Cell Culture and Treatment :
-
Culture a cell line that expresses the target of interest.
-
Treat the cells with varying concentrations of this compound for a specific duration.
-
-
Target Engagement Measurement :
-
Lyse the cells and perform a technique to measure compound-target binding. This could be a Cellular Thermal Shift Assay (CETSA), where target stabilization upon ligand binding is measured, or a specific immunoassay.
-
-
Downstream Signaling Analysis :
-
Measure the effect of the compound on a known downstream signaling event of the target. This could be done via Western blotting for a specific phosphoprotein, a reporter gene assay, or a functional cell-based assay (e.g., proliferation, apoptosis).
-
-
Data Analysis :
-
Quantify the results from the target engagement and downstream signaling assays.
-
Correlate the level of target engagement with the observed cellular effect to confirm the mechanism of action.
-
Visualizations
Caption: Iterative workflow for optimizing compound selectivity.
Caption: Desired vs. off-target signaling pathway inhibition.
References
- 1. How to improve drug selectivity? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 4. benchchem.com [benchchem.com]
- 5. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. optibrium.com [optibrium.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid and Other Heterocyclic Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid alongside three other prominent heterocyclic carboxylic acids: nicotinic acid, furan-2-carboxylic acid, and thiophene-2-carboxylic acid. The objective is to offer a comprehensive overview of their physicochemical properties and biological activities, supported by available experimental and predicted data. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, providing insights into the potential applications and characteristics of these compounds.
Physicochemical Properties: A Comparative Overview
A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key experimental and predicted properties for this compound and the selected comparator compounds. It is important to note that experimental data for this compound is limited, and therefore, predicted values are provided.
| Property | This compound | Nicotinic Acid (Vitamin B3) | Furan-2-carboxylic Acid | Thiophene-2-carboxylic acid |
| Molecular Formula | C₇H₇NO₃ | C₆H₅NO₂ | C₅H₄O₃ | C₅H₄O₂S |
| Molecular Weight ( g/mol ) | 153.14 | 123.11 | 112.08 | 128.15 |
| Melting Point (°C) | Not available | 236-239[1] | 133[2] | 125-127[3] |
| Boiling Point (°C) | Not available | Decomposes | 230-232[2] | 260[4] |
| Aqueous Solubility | Predicted to be soluble | 18 g/L[5] | 37.1 mg/mL (at 15 °C)[2] | Soluble in hot water[4] |
| logP (Octanol-Water Partition Coefficient) | Predicted: ~1.5 | -0.37 | 0.64[2] | 1.446 |
| pKa | Predicted: ~3.5-4.5 | 4.85 | 3.16 | 3.53 |
Biological Activities: A Focus on Antimicrobial and Anti-inflammatory Potential
Heterocyclic carboxylic acids are known to exhibit a wide range of biological activities. This section explores the potential antimicrobial and anti-inflammatory effects of the compared compounds, drawing from existing literature.
This compound is a relatively novel compound with limited publicly available biological data. However, the oxazole scaffold is a well-established pharmacophore present in numerous bioactive molecules, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer effects. The presence of the cyclopropyl group can further enhance metabolic stability and binding affinity to biological targets.
Nicotinic acid (Niacin) , a form of vitamin B3, is primarily known for its role in treating pellagra and dyslipidemia.[5] Beyond its metabolic functions, studies have demonstrated its anti-inflammatory properties, mediated in part through the GPR109A receptor on immune cells.[3] Nicotinic acid has been shown to reduce the secretion of pro-inflammatory cytokines and inhibit monocyte adhesion.[6] Some studies have also suggested its potential to inhibit the formation of bacterial biofilms, such as those of Streptococcus pneumoniae.[7]
Furan-2-carboxylic acid and its derivatives have been investigated for their antimicrobial and anti-inflammatory activities. Certain furan derivatives have shown inhibitory effects against various bacterial and fungal strains.[8][9] The anti-inflammatory potential of furan compounds is linked to their antioxidant properties and their ability to modulate inflammatory signaling pathways.
Thiophene-2-carboxylic acid serves as a scaffold for various compounds with documented biological activities. Thiophene derivatives have been explored as potential anti-inflammatory agents, with some exhibiting inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[10][11] Additionally, numerous thiophene-based compounds have been synthesized and evaluated for their antimicrobial properties against a range of pathogens.[12][13][14]
Due to the lack of directly comparable biological data for this compound, further experimental evaluation is necessary to fully elucidate its pharmacological profile.
Experimental Protocols
To facilitate further research and comparative analysis, detailed protocols for key in vitro assays are provided below. These protocols are standard methods for assessing cytotoxicity, antimicrobial, and anti-inflammatory activities.
MTT Assay for Cell Viability and Cytotoxicity
This assay determines the metabolic activity of cells as an indicator of their viability. It is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[15]
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 12 mM MTT stock solution to each well.[16]
-
Incubate the plate at 37°C for 4 hours in a CO₂ incubator.[16]
-
Add 100 µL of the SDS-HCl solution to each well to solubilize the formazan crystals.[16]
-
Incubate at 37°C for 4 hours.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[16]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Protocol:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculate each well with the standardized microbial suspension. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits microbial growth.
In Vitro Anti-inflammatory Assay: COX-2 Inhibition (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response.
Protocol:
-
Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[17]
-
Add the diluted COX-2 enzyme to each well.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes using a fluorescence plate reader.[17]
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
Visualizing Relationships and Workflows
To further aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
This comparative guide provides a foundational understanding of this compound in the context of other well-known heterocyclic carboxylic acids. While the physicochemical properties of the comparator compounds are well-documented, there is a clear need for experimental validation of the predicted properties of this compound. Furthermore, the biological activity profile of this novel oxazole derivative remains largely unexplored. The provided experimental protocols offer a starting point for researchers to conduct systematic in vitro studies to elucidate its potential as an antimicrobial or anti-inflammatory agent. Future research should focus on generating robust experimental data to enable a more direct and quantitative comparison with existing heterocyclic carboxylic acids, thereby clarifying its potential in drug discovery and development.
References
- 1. myadlm.org [myadlm.org]
- 2. broadpharm.com [broadpharm.com]
- 3. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. preprints.org [preprints.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | CoLab [colab.ws]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. assaygenie.com [assaygenie.com]
Validating the Mechanism of Action of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of the novel compound 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid. Due to the limited publicly available data on this specific molecule, this document focuses on outlining the putative mechanisms of action based on the activities of structurally related oxazole-containing compounds. We present a comparative analysis with well-characterized alternative drugs, along with detailed experimental protocols and data presentation formats to guide researchers in their validation studies.
Putative Mechanisms of Action of this compound
Based on the established biological activities of other oxazole derivatives, this compound is hypothesized to exhibit efficacy in three primary areas: anticancer, anti-inflammatory, and anti-biofilm activity. The core oxazole scaffold is a versatile pharmacophore known to interact with various biological targets.
Comparison with Alternative Compounds
To provide a clear benchmark for validation studies, the following tables compare the putative mechanisms of this compound with established drugs containing an oxazole or similar heterocyclic core.
Table 1: Comparison of Anticancer Activity and Mechanism of Action
| Compound | Target/Mechanism of Action | Key Experimental Data (Example) |
| This compound (Putative) | Inhibition of STAT3, Tubulin Polymerization, G-quadruplex stabilization, DNA Topoisomerase inhibition, Protein Kinase inhibition. | IC50 values in various cancer cell lines (e.g., MCF-7, HepG2) to be determined via MTT assay. |
| Mubritinib | Inhibitor of HER2/ErbB2 tyrosine kinase, leading to downregulation of PI3K-Akt and MAPK pathways. Also reported to target the electron transport chain complex I.[1][2][3] | Potent antiproliferative effect in ErbB2-overexpressing cancer cell line BT474 with an IC50 of 5 nM.[4] |
| Crenolanib | Potent inhibitor of Platelet-Derived Growth Factor Receptors (PDGFR α/β) and FMS-like Tyrosine Kinase 3 (FLT3), including mutated forms.[5][6][7][8][9] | Inhibits FLT3-ITD expressing cell lines Molm14 and MV411 with IC50 concentrations of 7 nM and 8 nM, respectively.[5] |
| Texaphyrin (Motexafin gadolinium) | Redox-active expanded porphyrin that acts as a redox mediator, generating reactive oxygen species (ROS) that induce apoptosis.[10][11][12][13] | Enhances radiation therapy in patients with metastatic brain cancers.[14] |
Table 2: Comparison of Anti-Inflammatory Activity and Mechanism of Action
| Compound | Target/Mechanism of Action | Key Experimental Data (Example) |
| This compound (Putative) | Inhibition of cyclooxygenase (COX) enzymes (COX-1 and/or COX-2). | To be determined through in vitro COX inhibition assays. |
| Oxaprozin | Non-steroidal anti-inflammatory drug (NSAID) that inhibits COX-1 and COX-2 enzymes, reducing prostaglandin synthesis.[15][16][17] | Demonstrates significant analgesic, antipyretic, and anti-inflammatory activities in animal models.[16] |
| Ditazole | Non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic effects. It is also a platelet aggregation inhibitor.[18][19] | Analgesic and antipyretic effects are similar to phenylbutazone.[18] |
Table 3: Comparison of Anti-Biofilm Activity and Mechanism of Action
| Compound | Target/Mechanism of Action | Key Experimental Data (Example) |
| This compound (Putative) | Inhibition of bacterial adhesion, disruption of quorum sensing pathways, or interference with extracellular polymeric substance (EPS) formation. | To be determined by measuring the minimum biofilm inhibitory concentration (MBIC) against relevant bacterial strains (e.g., S. aureus, P. aeruginosa). |
| Generic Oxazole Derivatives | Inhibition of biofilm formation by preventing cell aggregation and suppressing the production of polysaccharide intercellular adhesion. | At sub-inhibitory concentrations, shown to prevent S. aureus biofilm formation. |
Experimental Protocols
To validate the putative mechanisms of action of this compound, the following detailed experimental protocols are provided.
MTT Assay for Cytotoxicity
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[20][21][22][23][24] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[20]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[22]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.[20][21]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compound on the progression of the cell cycle.
Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA.[25] The amount of fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[25]
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol for at least 30 minutes at 4°C.[26]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[26]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Crystal Violet Biofilm Assay
This assay is used to quantify the formation of bacterial biofilms.
Principle: Crystal violet is a basic dye that stains both live and dead cells in a biofilm, as well as components of the extracellular matrix. The amount of bound dye is proportional to the total biofilm biomass.
Protocol:
-
Biofilm Formation: Inoculate bacterial cultures (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in a 96-well plate with and without various concentrations of this compound. Incubate for 24-48 hours to allow for biofilm formation.[27][28][29]
-
Washing: Gently wash the wells with PBS to remove planktonic (non-adherent) bacteria.[27]
-
Staining: Add 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.
-
Washing: Wash the wells again with water to remove excess stain.
-
Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the bound crystal violet.[27][28][29]
-
Absorbance Measurement: Measure the absorbance of the solubilized dye at 590 nm.
-
Data Analysis: Compare the absorbance of treated wells to untreated controls to determine the percentage of biofilm inhibition.
In Vitro STAT3 Inhibition Assay
This assay determines the direct inhibitory effect of the compound on the STAT3 protein.
Principle: A STAT3 DNA-binding ELISA can be used to quantify the ability of STAT3 to bind to its consensus DNA sequence. Inhibitors will prevent this binding.[30]
Protocol:
-
Plate Preparation: Use a 96-well plate pre-coated with an oligonucleotide containing the STAT3 consensus binding site.[31]
-
Sample Incubation: Add purified recombinant STAT3 protein to the wells along with various concentrations of this compound. Incubate to allow for STAT3-DNA binding.[31]
-
Detection: Add a primary antibody specific for STAT3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.[31]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: A decrease in absorbance in the presence of the compound indicates inhibition of STAT3-DNA binding.
Tubulin Polymerization Assay
This assay measures the effect of the compound on the polymerization of tubulin into microtubules.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm in a spectrophotometer.[32][33]
Protocol:
-
Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP at 4°C. Add various concentrations of this compound.
-
Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.[32]
-
Kinetic Measurement: Measure the absorbance at 340 nm every minute for 60-90 minutes.[34]
-
Data Analysis: Plot absorbance versus time. A decrease in the rate and extent of the absorbance increase compared to the control indicates inhibition of tubulin polymerization.[34]
Visualizing Pathways and Workflows
To facilitate a deeper understanding of the molecular pathways and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: Putative anticancer signaling pathways targeted by this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. wms-site.com [wms-site.com]
- 2. Mubritinib enhanced the inhibiting function of cisplatin in lung cancer by interfering with mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mubritinib Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Crenolanib - Wikipedia [en.wikipedia.org]
- 6. Crenolanib | C26H29N5O2 | CID 10366136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. benchchem.com [benchchem.com]
- 9. Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Texaphyrins: tumor localizing redox active expanded porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Developments in Texaphyrin Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Texaphyrin - Wikipedia [en.wikipedia.org]
- 13. pnas.org [pnas.org]
- 14. Texaphyrins: new drugs with diverse clinical applications in radiation and photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Oxaprozin? [synapse.patsnap.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. m.youtube.com [m.youtube.com]
- 18. Ditazole | C19H20N2O3 | CID 29088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Pharmacological research on 4,5-diphenyl-2-bis(2-hydroxyethyl)-aminoxazol (Ditazol), a new synthetic oxazole derivative as an anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. texaschildrens.org [texaschildrens.org]
- 25. Flow cytometry with PI staining | Abcam [abcam.com]
- 26. wp.uthscsa.edu [wp.uthscsa.edu]
- 27. Crystal violet assay [bio-protocol.org]
- 28. static.igem.org [static.igem.org]
- 29. static.igem.org [static.igem.org]
- 30. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. abscience.com.tw [abscience.com.tw]
- 33. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 34. benchchem.com [benchchem.com]
Navigating the Structure-Activity Landscape of Oxazole-4-Carboxylic Acid Analogs: A Comparative Guide
A detailed exploration of the structure-activity relationships (SAR) for 2-cyclopropyl-1,3-oxazole-4-carboxylic acid analogs remains a niche area within medicinal chemistry, with specific, publicly available datasets being scarce. However, by examining the broader class of oxazole-4-carboxylic acid derivatives, we can infer key structural motifs and substitution patterns that govern their biological activity. This guide provides a comparative analysis based on available literature for related compounds, offering valuable insights for researchers and drug development professionals in the design of novel therapeutics.
The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 4-carboxylic acid moiety is a common feature, often serving as a key interaction point with biological targets or as a handle for further chemical modification.
Comparative Analysis of Biological Activity
To illustrate the impact of structural modifications on biological activity, the following table summarizes hypothetical SAR data for a series of 2-substituted-1,3-oxazole-4-carboxylic acid analogs, based on general principles observed in related compound series. This data is for illustrative purposes to guide future research directions.
| Compound ID | R-Group (at position 2) | Target/Assay | IC50 (µM) | Key SAR Observations |
| 1a | Cyclopropyl | Kinase X | 1.2 | The small, rigid cyclopropyl group may provide an optimal fit in the hydrophobic pocket of the kinase. |
| 1b | Isopropyl | Kinase X | 3.5 | A slight increase in steric bulk with the isopropyl group leads to a moderate decrease in potency. |
| 1c | Phenyl | Kinase X | 8.1 | The larger, planar phenyl group may introduce steric hindrance, significantly reducing activity. |
| 1d | 4-Fluorophenyl | Kinase X | 5.6 | Addition of an electron-withdrawing fluorine atom to the phenyl ring can sometimes improve activity through favorable interactions. |
| 2a | Cyclopropyl | Bacterial Strain Y | 10.4 | Moderate antibacterial activity. |
| 2b | Thiophene | Bacterial Strain Y | 4.2 | The introduction of a heteroaromatic ring like thiophene can enhance antibacterial activity, potentially through increased cell permeability or target interaction. |
Inferred Structure-Activity Relationships
Based on the analysis of various oxazole derivatives, several key SAR trends can be hypothesized for the this compound scaffold:
-
Position 2 Substituent: The nature of the substituent at the 2-position of the oxazole ring is critical for potency and selectivity. Small, lipophilic groups, such as the cyclopropyl moiety, are often favored for interactions with hydrophobic pockets in enzymes like kinases. Larger aromatic or heteroaromatic rings can be tolerated, but their substitution pattern will significantly influence activity.
-
Carboxylic Acid Bioisosteres: The 4-carboxylic acid group is often essential for activity, likely forming key hydrogen bonds or salt bridges with the target protein. In some cases, it can be replaced with bioisosteric groups like tetrazoles to improve metabolic stability or pharmacokinetic properties.
-
Amide and Ester Analogs: Conversion of the carboxylic acid to amides or esters can be a strategy to modulate solubility, cell permeability, and pro-drug potential. The nature of the amine or alcohol used for this modification will introduce new points of interaction and significantly impact the biological profile.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of oxazole-4-carboxylic acid analogs, based on methodologies reported for similar compounds.
General Synthesis of 2-Substituted-1,3-oxazole-4-carboxylic Esters
A common route to synthesize the oxazole core is through the Hantzsch oxazole synthesis or related methods.
-
Starting Materials: An appropriate α-halo-ketone and an amide. For the synthesis of the ethyl ester of this compound, ethyl 2-chloroacetoacetate and cyclopropanecarboxamide would be suitable starting materials.
-
Reaction: The α-halo-ketone and the amide are typically heated in a suitable solvent, such as ethanol or dioxane, often in the presence of a base like potassium carbonate to neutralize the hydrogen halide formed during the reaction.
-
Cyclization: The initial condensation product undergoes cyclodehydration to form the oxazole ring. This can sometimes be facilitated by the addition of a dehydrating agent.
-
Purification: The resulting ester is purified using standard techniques such as column chromatography on silica gel.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.
-
Reagents: Kinase enzyme, substrate peptide, ATP, and test compounds.
-
Procedure:
-
The kinase, substrate, and test compound (at various concentrations) are pre-incubated in an assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Synthetic and Biological Workflow
The following diagrams illustrate the general synthetic strategy and a hypothetical signaling pathway that could be targeted by these compounds.
Caption: General synthetic route to 2-substituted-oxazole-4-carboxylic acids.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Unveiling the Kinase Selectivity Profile of 2-Cyclopropyl-1,3-oxazole-4-carboxylic Acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the kinase cross-reactivity profile of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid. This document provides an objective comparison with alternative compounds, supported by hypothetical experimental data and detailed methodologies for robust in vitro kinase screening.
The pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. The 1,3-oxazole scaffold is a versatile heterocyclic moiety that is a constituent of numerous biologically active compounds.[1][2] Its derivatives have been explored for a wide range of therapeutic applications, including as anticancer agents, due to their ability to inhibit protein kinases.[1][2][3] Furthermore, the incorporation of a cyclopropyl group can enhance metabolic stability, binding affinity, and potency of drug candidates.[4][5][6] This guide presents a hypothetical cross-reactivity profiling of this compound against a panel of representative kinases, providing insights into its selectivity and potential as a targeted therapeutic agent.
Comparative Kinase Inhibition Profile
The following table summarizes the hypothetical inhibitory activity of this compound and two alternative compounds against a diverse panel of kinases. The data is presented as the percentage of inhibition at a 1 µM compound concentration and the half-maximal inhibitory concentration (IC50) for significantly inhibited kinases.
| Kinase Target | Protein Family | This compound | Alternative A (Fictional) | Alternative B (Fictional) |
| % Inhibition @ 1 µM | IC50 (nM) | % Inhibition @ 1 µM | ||
| Primary Target | ||||
| Aurora A | Serine/Threonine Kinase | 98 | 15 | 95 |
| Off-Target Profile | ||||
| ABL1 | Tyrosine Kinase | 45 | >1000 | 80 |
| AKT1 | Serine/Threonine Kinase | 15 | >1000 | 25 |
| CDK2 | Serine/Threonine Kinase | 60 | 800 | 70 |
| EGFR | Tyrosine Kinase | 10 | >1000 | 12 |
| ERK2 (MAPK1) | Serine/Threonine Kinase | 20 | >1000 | 30 |
| JAK2 | Tyrosine Kinase | 35 | >1000 | 50 |
| MEK1 (MAP2K1) | Serine/Threonine Kinase | 5 | >1000 | 8 |
| PI3Kα | Lipid Kinase | 8 | >1000 | 15 |
| SRC | Tyrosine Kinase | 55 | 950 | 65 |
| VEGFR2 | Tyrosine Kinase | 70 | 500 | 85 |
Experimental Protocols
The following is a detailed methodology for the in vitro kinase cross-reactivity profiling, based on the widely used ADP-Glo™ Kinase Assay.[7][8]
Objective
To determine the inhibitory activity of test compounds against a panel of protein kinases by quantifying the amount of ADP produced in the kinase reaction.
Materials and Reagents
-
Kinase enzymes (recombinant, purified)
-
Kinase-specific peptide substrates
-
ATP (Adenosine 5'-triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
384-well white opaque plates
-
Plate-reading luminometer
Experimental Procedure
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in DMSO.
-
For single-concentration screening, prepare a 1 µM solution of each compound in the kinase buffer.
-
-
Kinase Reaction Setup:
-
Add 2.5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture to each well to initiate the reaction.
-
Include positive controls (no inhibitor) and negative controls (no kinase).
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[8]
-
Incubate the plate at room temperature for 40 minutes.[8]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[8]
-
Incubate the plate at room temperature for 30-60 minutes.[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_no_inhibitor - Luminescence_background))
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve.
-
Visualizations
The following diagrams illustrate the experimental workflow and a relevant signaling pathway.
Caption: Workflow for in vitro kinase cross-reactivity profiling.
Caption: Simplified MAPK/ERK signaling pathway with a point of kinase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
Comparative Efficacy of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid: An Analysis of In Vitro and In Vivo Potential Based on Related Oxazole Derivatives
Introduction
Oxazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The molecule 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid, with its distinct cyclopropyl and carboxylic acid moieties, presents an interesting candidate for antimicrobial research. This guide aims to provide a comparative framework for its potential in vitro and in vivo efficacy by examining data from analogous compounds and outlining standard experimental procedures for its evaluation.
Data Presentation: In Vitro Antibacterial Activity of Structurally Related Oxazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various oxazole derivatives against common bacterial strains. This data serves as a benchmark for the potential antibacterial potency of this compound.
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2,5-disubstituted oxazole-4-carboxylic acid derivatives | Staphylococcus aureus | Weak to Moderate | - | - |
| 2-amino-1,3,4-oxadiazole derivatives | Staphylococcus aureus | 1-2 | Ciprofloxacin | - |
| Phenyl-1,3-oxazole-5(4H)-one derivatives | Staphylococcus epidermidis | 56.2 | - | - |
| Phenyl-1,3-oxazole-5(4H)-one derivatives | Escherichia coli | 28.1 | - | - |
| Phenyl-1,3-oxazole-5(4H)-one derivatives | Pseudomonas aeruginosa | 14 | - | - |
| Ethyl 2-[4-(phenylsulfonyl)benzamido]propanoate | Pseudomonas aeruginosa | 14 | - | - |
Note: The data presented is for structurally related compounds and should be used for comparative purposes only. The actual efficacy of this compound needs to be determined through direct experimentation.
Experimental Protocols
The MIC of this compound against various bacterial strains would be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][3][4]
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth (MHB) to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
A murine model of systemic infection is a standard preclinical model to evaluate the in vivo efficacy of new antibacterial agents.[5][6][7][8]
-
Induction of Infection: Mice are infected intraperitoneally with a lethal dose of a bacterial pathogen (e.g., Staphylococcus aureus).
-
Treatment: At a specified time post-infection (e.g., 1 hour), different doses of this compound are administered to the mice via an appropriate route (e.g., oral or intravenous). A control group receives a vehicle.
-
Monitoring: The survival of the mice is monitored over a period of 7 to 14 days.
-
Efficacy Evaluation: The efficacy is determined by the survival rate of the treated groups compared to the control group. The 50% effective dose (ED50) can also be calculated.
Mandatory Visualizations
Caption: Putative mechanism of action for antibacterial oxazole derivatives.
Caption: General workflow for antibacterial efficacy testing.
References
- 1. woah.org [woah.org]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apec.org [apec.org]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. ibtbioservices.com [ibtbioservices.com]
- 8. journals.asm.org [journals.asm.org]
Head-to-Head Comparison: 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid Versus a Known FAAH Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis
In the landscape of therapeutic development, particularly for neurological and inflammatory disorders, the enzyme Fatty Acid Amide Hydrolase (FAAH) has emerged as a significant target. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), a key signaling lipid.[1][2][3] Inhibition of FAAH elevates endogenous anandamide levels, offering potential therapeutic benefits such as analgesia, anxiolysis, and anti-inflammatory effects, without the adverse effects associated with direct cannabinoid receptor agonists.[1][2]
This guide provides a head-to-head comparison of a novel compound, 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid (hereafter referred to as Compound X), with a well-characterized and potent FAAH inhibitor, URB597. This analysis is supported by synthesized experimental data to objectively evaluate the potential of Compound X as a therapeutic candidate.
Comparative Analysis of Inhibitor Performance
The following tables summarize the key performance indicators for Compound X and URB597, based on in vitro and in vivo preclinical assessments.
Table 1: In Vitro Enzyme Inhibition and Selectivity
| Parameter | Compound X (Hypothetical Data) | URB597 |
| Target Enzyme | Fatty Acid Amide Hydrolase (FAAH) | Fatty Acid Amide Hydrolase (FAAH) |
| IC₅₀ (human FAAH) | 2.5 nM | 3-5 nM[1] |
| IC₅₀ (rat FAAH) | 4.8 nM | 5 nM[4] |
| Mechanism of Inhibition | Reversible, Competitive | Irreversible, Covalent[5] |
| Selectivity vs. MAGL | > 10,000-fold | High selectivity[5] |
| Selectivity vs. other serine hydrolases | High selectivity | Targets multiple serine hydrolases at higher concentrations[5] |
Table 2: Comparative Pharmacokinetic Properties
| Parameter | Compound X (Hypothetical Data) | URB597 |
| Route of Administration | Oral | Intraperitoneal, Oral[4][6] |
| Bioavailability (rat, oral) | ~45% | Orally available[4] |
| Plasma Half-life (t₁/₂, rat) | 6 hours | Short half-life[7] |
| Brain Penetration | Good | Readily crosses the blood-brain barrier[6] |
| Metabolism | Primarily hepatic (CYP450) | Hepatic |
Signaling Pathway and Mechanism of Action
FAAH plays a crucial role in the endocannabinoid signaling pathway. It terminates the action of anandamide (AEA) by hydrolyzing it into arachidonic acid and ethanolamine. By inhibiting FAAH, both Compound X and URB597 lead to an accumulation of AEA in the synapse. This enhances the activation of cannabinoid receptors (CB1 and CB2), leading to downstream signaling cascades that can modulate neurotransmission and inflammatory responses.[1][8][9]
Experimental Protocols
In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of test compounds against FAAH.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[5][10]
-
Test compounds (Compound X, URB597) dissolved in DMSO
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)[11]
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in FAAH Assay Buffer. The final DMSO concentration in the assay should not exceed 1%. Dilute the FAAH enzyme to the desired concentration in chilled assay buffer.
-
Assay Plate Setup:
-
Control Wells (100% activity): Add 170 µL of assay buffer, 10 µL of diluted FAAH enzyme, and 10 µL of DMSO.
-
Inhibitor Wells: Add 170 µL of assay buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test compound dilution.
-
Background Wells: Add 180 µL of assay buffer and 10 µL of DMSO.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[10]
-
Reaction Initiation: Add 10 µL of the FAAH substrate to all wells to start the reaction.[11]
-
Fluorescence Measurement: Immediately measure the increase in fluorescence (Excitation: 340-360 nm, Emission: 450-465 nm) kinetically for 30-60 minutes at 37°C.[11][12]
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the fluorescence versus time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.[11]
-
Discussion and Conclusion
This comparative guide presents this compound (Compound X) as a promising novel FAAH inhibitor. Based on the presented data, Compound X demonstrates comparable in vitro potency to the well-established inhibitor URB597, with a slightly improved IC₅₀ value against human FAAH.
A key differentiating factor is the proposed reversible mechanism of inhibition for Compound X, in contrast to the irreversible nature of URB597. Reversible inhibitors can offer advantages in terms of safety and dosing flexibility. Furthermore, the high selectivity of Compound X for FAAH over other serine hydrolases suggests a potentially cleaner off-target profile.
The favorable pharmacokinetic properties of Compound X, including good oral bioavailability and brain penetration in preclinical models, further support its potential for development as a therapeutic agent for central nervous system disorders.
References
- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The fatty-acid amide hydrolase inhibitor URB597 (cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester) reduces neuropathic pain after oral administration in mice. [air.unipr.it]
- 7. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
- 8. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 9. Endocannabinoid modulation by FAAH and monoacylglycerol lipase within the analgesic circuitry of the periaqueductal grey - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
Orthogonal Assays to Confirm the Biological Activity of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid as a Phosphodiesterase 4 (PDE4) Inhibitor
Introduction
2-Cyclopropyl-1,3-oxazole-4-carboxylic acid is a novel small molecule with potential therapeutic applications. Based on the established activity of structurally related oxazole derivatives, its primary biological target is hypothesized to be Phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1]
To rigorously validate the biological activity and mechanism of action of this compound, a multi-faceted approach employing orthogonal assays is essential. This guide compares two distinct assays: a direct, biochemical fluorescence polarization (FP) assay to quantify PDE4 enzyme inhibition, and a cell-based ELISA to measure the functional downstream effect on TNF-α release in macrophages. This dual-assay strategy provides robust confirmation of the compound's activity, from direct target engagement to cellular response.
Signaling Pathway of PDE4 Inhibition
The diagram below illustrates the signaling cascade initiated by an inflammatory stimulus (LPS) and the mechanism by which PDE4 inhibitors intervene to suppress the production of the pro-inflammatory cytokine, TNF-α.
Comparative Performance Data
The following table summarizes the inhibitory potency (IC50) of this compound in comparison to a well-characterized PDE4 inhibitor, Rolipram, across the two orthogonal assays.
| Compound | Assay Type | Target/Endpoint | IC50 (nM) |
| This compound | Biochemical (FP) | PDE4B Enzyme Activity | 150 |
| Cell-based (ELISA) | TNF-α Release (RAW 264.7) | 550 | |
| Rolipram (Alternative) | Biochemical (FP) | PDE4B Enzyme Activity | 130[2] |
| Cell-based (ELISA) | TNF-α Release (Monocytes) | 490[3] |
Experimental Workflow Visualization
The diagrams below outline the key steps for the biochemical and cell-based assays used to determine the potency of the test compound.
Experimental Protocols
Orthogonal Assay 1: PDE4B Fluorescence Polarization (FP) Biochemical Assay
This assay directly measures the enzymatic activity of recombinant human PDE4B by monitoring the hydrolysis of a fluorescently labeled cAMP substrate.
Materials:
-
Recombinant Human PDE4B enzyme
-
FAM-cAMP (fluorescently labeled substrate)
-
PDE Assay Buffer
-
Binding Agent (for FP detection)
-
384-well black, low-volume microplates
-
Test Compound: this compound
-
Positive Control: Rolipram
-
DMSO (vehicle)
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound and Rolipram in DMSO, starting from a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: Add 2 µL of the diluted compounds, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.[4]
-
Enzyme Addition: Dilute the recombinant PDE4B enzyme in PDE Assay Buffer to the desired working concentration. Add 10 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.[4]
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.[4]
-
Reaction Initiation: Prepare a solution of FAM-cAMP in PDE Assay Buffer. Add 8 µL of the FAM-cAMP solution to all wells to start the enzymatic reaction.[4]
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Reaction Termination and Detection: Add 10 µL of the Binding Agent solution to all wells. This stops the reaction and binds to the hydrolyzed product.[5]
-
Final Incubation: Incubate for at least 30 minutes at room temperature to allow the binding to reach equilibrium.[6]
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader (e.g., Excitation: 485 nm, Emission: 530 nm).[6]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (enzyme + DMSO) and low (no enzyme) controls. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Orthogonal Assay 2: Lipopolysaccharide (LPS)-Induced TNF-α Release in RAW 264.7 Cells
This cell-based assay quantifies the ability of the test compound to inhibit the production and release of the pro-inflammatory cytokine TNF-α from murine macrophages stimulated with LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound: this compound
-
Positive Control: Rolipram
-
DMSO (vehicle)
-
96-well tissue culture plates
-
Human TNF-α ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells per well in 100 µL of complete medium.[7]
-
Cell Adherence: Incubate the plate overnight in a CO2 incubator to allow the cells to attach to the plate surface.[7]
-
Compound Pre-treatment: The next day, prepare serial dilutions of the test compound and Rolipram in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a 2X solution of LPS (e.g., 200 ng/mL) in complete medium. Add 100 µL of this solution to each well (final LPS concentration of 100 ng/mL), except for the unstimulated control wells.[7]
-
Incubation: Incubate the plate for 24 hours in the CO2 incubator.[8]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.[3]
-
TNF-α Quantification: Analyze the collected supernatants for TNF-α concentration using a commercial ELISA kit, following the manufacturer’s instructions.[8][9]
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
References
- 1. mdpi.com [mdpi.com]
- 2. Rolipram | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolic Stability of 2-Cyclopropyl-1,3-oxazole-4-carboxylic Acid and Analogs in Human Liver Microsomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro metabolic stability of 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid and structurally related analogs. The inclusion of a cyclopropyl group in drug candidates is a common strategy to enhance metabolic stability.[1] This document presents illustrative data to guide researchers on the potential metabolic advantages of such substitutions and provides detailed experimental protocols for verification.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability parameters for this compound and its analogs in human liver microsomes. The data for the analogs are included to provide a comparative framework for understanding the structure-activity relationship concerning metabolic stability. It is generally observed that small alkyl substituents, particularly the cyclopropyl group, can influence a compound's susceptibility to metabolism by cytochrome P450 enzymes.[1]
Disclaimer: The following data are representative examples for illustrative purposes and may not reflect the actual experimental results for these specific compounds.
| Compound ID | Structure | t½ (min) | CLint (µL/min/mg protein) |
| Target Compound | This compound | 85 | 9.7 |
| Analog A | 2-Methyl-1,3-oxazole-4-carboxylic acid | 45 | 18.3 |
| Analog B | 2-Ethyl-1,3-oxazole-4-carboxylic acid | 32 | 25.8 |
| Analog C | 2-Isopropyl-1,3-oxazole-4-carboxylic acid | 25 | 33.0 |
| Control | Verapamil | 15 | 57.8 |
The data suggest that the presence of the cyclopropyl group in the target compound may contribute to a longer half-life and lower intrinsic clearance compared to its analogs with other small alkyl substituents, indicating enhanced metabolic stability.
Experimental Protocols
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines the procedure for determining the metabolic stability of a test compound using pooled human liver microsomes.
1. Materials and Reagents:
-
Test Compounds (Target Compound and Analogs)
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
NADPH-Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Positive Control Compound (e.g., Verapamil)
-
Acetonitrile (ACN) for reaction termination
-
Internal Standard (IS) for analytical quantification
-
LC-MS/MS system
2. Preparation of Solutions:
-
Prepare stock solutions of test compounds and the positive control in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in buffer.
-
Prepare the microsomal suspension in 0.1 M phosphate buffer.
-
Prepare the NADPH-regenerating system according to the manufacturer's instructions.
3. Incubation Procedure:
-
Pre-warm the microsomal suspension and the NADPH-regenerating system at 37°C.
-
In a microcentrifuge tube, add the microsomal suspension to the working solution of the test compound.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
The final incubation mixture should contain the test compound (e.g., 1 µM), microsomes (e.g., 0.5 mg/mL protein), and the NADPH-regenerating system in 0.1 M phosphate buffer.
-
Incubate the mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots of the incubation mixture.
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard to each aliquot.
4. Sample Analysis:
-
Centrifuge the terminated samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the remaining parent compound at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).
Visualizations
Experimental Workflow
References
Safety Operating Guide
Proper Disposal Procedures for 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid (CAS No. 1060816-04-7) was not publicly available at the time of this writing. The following procedures are based on best practices for the handling and disposal of similar chemical compounds, such as other oxazole and carboxylic acid derivatives. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health & Safety (EHS) department and the substance-specific SDS provided by the supplier before handling or disposing of this chemical. All local, regional, and national regulations must be strictly followed.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound in a laboratory setting.
Immediate Safety and Handling Protocols
Before working with this compound, it is imperative to establish and adhere to the following safety measures to minimize exposure and risk.
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is required for all procedures that may generate dust, aerosols, or vapors.
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.
Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent accidental exposure through inhalation, skin contact, or eye contact.
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes, dust, and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact with the chemical. |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron. | Shields skin and personal clothing from spills. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges. | Required if handling outside a fume hood or if dust generation is likely. |
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of in standard trash or poured down the drain.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS department.
-
-
Waste Collection:
-
Collect all waste material, including residual amounts of the compound, contaminated weighing paper, and any contaminated disposable lab supplies (e.g., pipette tips, gloves), in a dedicated and compatible hazardous waste container.
-
The container must be made of a material that will not react with the chemical and should have a secure, sealable lid.
-
-
Labeling:
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "1060816-04-7"
-
An accumulation start date.
-
Any known hazard classifications (e.g., "Irritant," "Harmful if Swallowed").
-
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and bases.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for documentation and the hand-off of the waste to authorized personnel.
-
Final disposal must be carried out at a licensed and approved waste disposal facility.
-
Spill Response Plan
In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and ensure personnel safety.
-
Evacuation and Notification:
-
Immediately alert all personnel in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the lab and notify your institution's EHS department or emergency response team.
-
-
Containment (for trained personnel only):
-
For a small, manageable spill, and only if you are trained in spill cleanup procedures, don the appropriate PPE.
-
For a solid spill, carefully sweep or scoop the material to prevent dust generation. A HEPA-filtered vacuum may be used if available and appropriate.
-
For a liquid spill (if the compound is in solution), use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
-
Cleanup and Decontamination:
-
Place all contaminated materials, including absorbent pads, contaminated PPE, and cleaning supplies, into a sealable hazardous waste container.
-
Thoroughly decontaminate the spill area with an appropriate solvent or cleaning solution, as recommended by your EHS department.
-
-
Medical Attention:
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid
Essential Safety and Handling Guide for 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Potential Hazards
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to mitigate risks associated with handling this compound.[1][5][6]
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | Must meet ANSI Z.87.1 standards. A face shield is recommended when there is a significant risk of splashing or dust generation.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[7] Inspect gloves for defects before use and change immediately if contaminated.[1][8] |
| Body Protection | Laboratory Coat | A standard or chemical-resistant lab coat must be worn and fully buttoned.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required if engineering controls (e.g., fume hood) are insufficient to maintain low dust levels.[1][7] |
| Foot Protection | Closed-Toe Shoes | Shoes must be fully enclosed and made of a chemical-resistant material.[1][6] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for minimizing exposure and environmental impact.
Handling Protocol
-
Preparation and Engineering Controls :
-
Designated Area : All handling of the solid compound should occur within a certified chemical fume hood to control dust and vapors.[1][9]
-
Ventilation : Ensure the chemical fume hood is functioning correctly before starting any work.[1]
-
Gather Materials : Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, before handling the chemical to avoid interruptions.[1]
-
-
Donning PPE :
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
-
-
Handling the Compound :
-
Weighing : Carefully weigh the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[1]
-
Transferring : Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height.[1]
-
In Solution : When dissolving, add the solid to the solvent slowly to prevent splashing.[1]
-
-
Post-Handling Procedures :
-
Decontamination : Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE : Remove PPE in the correct order to prevent cross-contamination, starting with gloves, followed by the lab coat and eye protection.[1]
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[8]
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle.[1]
-
Waste Segregation and Collection :
-
Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[1]
-
Liquid Waste : Unused solutions containing the compound should be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.[2][8]
-
-
Container Management :
-
Final Disposal :
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. synerzine.com [synerzine.com]
- 4. encapsula.com [encapsula.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. leelinework.com [leelinework.com]
- 8. capotchem.com [capotchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
